molecular formula C4H6ClN3O2S B1285010 2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride CAS No. 1171535-57-1

2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride

Cat. No.: B1285010
CAS No.: 1171535-57-1
M. Wt: 195.63 g/mol
InChI Key: KEGHTJPIWPZANP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C4H6ClN3O2S and its molecular weight is 195.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S.ClH/c5-4-7-6-2(1-10-4)3(8)9;/h1H2,(H2,5,7)(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGHTJPIWPZANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN=C(S1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588703
Record name 2-Amino-6H-1,3,4-thiadiazine-5-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171535-57-1
Record name 2-Amino-6H-1,3,4-thiadiazine-5-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Identity[1]

This guide provides an in-depth physicochemical profile of 2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride . This compound represents a specific subclass of nitrogen-sulfur heterocycles distinct from the more common 1,3,4-thiadiazoles.[1][2] Its core structure—a six-membered dihydrothiadiazine ring—confers unique solubility and stability characteristics critical for drug development.

Researcher Warning (Structural Disambiguation): A common error in chemical databases (e.g., PubChem, vendor catalogs) is the mislabeling of thiadiazole derivatives as thiadiazines.[1]

  • Target Compound (Thiadiazine): A 6-membered ring containing one sulfur and two nitrogens, with a methylene group at position 6 (

    
     hybridized).[1]
    
  • Common Imposter (Thiadiazole): A 5-membered aromatic ring.[1]

  • Verification: Researchers must verify the presence of the methylene signal (

    
     ppm) in 
    
    
    
    H-NMR to confirm the 6H-thiadiazine core.[1]
Molecular Architecture
PropertySpecification
IUPAC Name 2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride
Molecular Formula

Molecular Weight 159.17 (Free Acid) + 36.46 (HCl)

195.63 g/mol
Core Scaffold 6H-1,3,4-Thiadiazine (Dihydro isomer)
Key Functional Groups Primary Amine (C2), Carboxylic Acid (C5), Thioether (S1)
Salt Form Hydrochloride (Stoichiometry typically 1:[3][4]1)
Tautomeric Dynamics

The 2-amino-thiadiazine system exhibits amino-imino tautomerism. In the solid state (HCl salt), the protonation typically occurs at the ring nitrogen (N4), stabilizing the amino form via resonance.[1]

Tautomerism Figure 1: Tautomeric and Ionization States Amino Amino Form (Predominant in HCl salt) Imino Imino Form (Less Stable) Amino->Imino Proton Transfer Zwitterion Zwitterion (pH ~ Isoelectric Point) Amino->Zwitterion Deprotonation (pH > pKa1) Imino->Amino Equilibrium

Physicochemical Profiling

Understanding the ionization and solubility profile is prerequisite for formulation.[1] The HCl salt transforms a potentially insoluble zwitterion into a highly soluble species.[1]

Ionization Constants (pKa)

The molecule is amphoteric with two critical ionization centers.[1]

Ionization CenterEstimated pKaStructural Causality
Carboxylic Acid (-COOH) 2.8 – 3.2Electron-withdrawing effect of the adjacent imine/heterocycle lowers pKa compared to aliphatic acids.[1]
Thiadiazine Nitrogen (N4) 3.8 – 4.5The N4 position is the most basic site.[1] Protonation here (forming the HCl salt) stabilizes the amidine-like system.[1]
Exocyclic Amine (-NH2) < 1.0The exocyclic amine is poorly basic due to delocalization of the lone pair into the ring (vinylogous amide character).[1]

Implication: At physiological pH (7.4), the molecule exists primarily as the anionic carboxylate (COO-) species, assuming the ring nitrogen deprotonates.[1]

Solubility Profile
  • Water: High (> 50 mg/mL) for the HCl salt.[1] The lattice energy is overcome by the hydration enthalpy of the chloride and thiadiazinium ions.[1]

  • Organic Solvents:

    • Methanol/Ethanol:[1] Moderately soluble.[1][5]

    • DMSO: Soluble.[1][5]

    • DCM/Hexane: Insoluble (High polarity precludes dissolution in lipophilic media).[1]

Lipophilicity (LogP/LogD)[1]
  • LogP (Neutral): Estimated at -0.5 to 0.[1]2. The heterocyclic ring is polar.[1]

  • LogD (pH 7.4): < -1.5. At physiological pH, the ionization of the carboxylic acid renders the molecule highly hydrophilic, suggesting poor passive membrane permeability without transporters.[1]

Stability & Degradation Mechanisms[1][6][7]

This is the most critical section for handling. 1,3,4-thiadiazines are kinetically stable but thermodynamically prone to ring contraction .

The Ring Contraction Risk

Under acidic stress or thermal forcing, 6H-1,3,4-thiadiazines can extrude a carbon fragment or rearrange to form the more aromatic (and stable) 2-amino-1,3,4-thiadiazole .[1]

Mechanism:

  • Acid-catalyzed opening of the C5-S1 bond.

  • Recyclization excluding the C6 methylene group.[1]

  • Result: Loss of structural integrity.[1]

Stability Protocol
  • Solid State: Stable at

    
     if protected from moisture (hygroscopic HCl salt).[1]
    
  • Solution: Unstable in strong alkali (pH > 10) due to ring opening.[1]

  • Storage:

    
    , desiccated.
    

Stability Figure 2: Ring Contraction Degradation Pathway Thiadiazine 2-Amino-6H-1,3,4-thiadiazine (Target Compound) Stress Stress Factors: Heat (>60°C) or Strong Acid Thiadiazine->Stress Intermediate Ring Opening (Hydrolysis of S-C bond) Stress->Intermediate Activation Thiadiazole 2-Amino-1,3,4-thiadiazole (Degradant/Rearrangement) Intermediate->Thiadiazole Recyclization (Thermodynamic Sink)

[1][8]

Analytical Characterization Protocols

To ensure scientific integrity, the following self-validating protocols should be used to confirm identity and purity.

HPLC Method (Reverse Phase)
  • Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP) to retain the polar zwitterion.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffer pH ~3.0 is critical to suppress carboxylic acid ionization for retention).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0% B to 30% B over 15 minutes. (Compound is very polar; high organic will elute it at void volume).[1]

  • Detection: UV at 290 nm (characteristic absorption of the N-N=C-S conjugated system).[1]

NMR Validation (The "6H" Check)

To distinguish from thiadiazole impurities:

  • Solvent: DMSO-

    
    .
    
  • Key Signal: Look for a singlet (2H) at

    
     3.4 – 3.8 ppm .[1] This corresponds to the 
    
    
    
    at position 6.[1]
    • Pass: Signal present.[1][4][6][7][8][9][10]

    • Fail: No methylene signal (indicates aromatization to thiadiazole).[1]

Potentiometric pKa Determination Protocol

Objective: Accurate determination of the carboxyl and ring nitrogen pKa.

  • Preparation: Dissolve 5 mg of compound in 20 mL degassed water/KCl (0.1 M ionic strength).

  • Titrant: 0.1 M NaOH (standardized).

  • Execution: Titrate from pH 1.5 to pH 11.0 under

    
     atmosphere.
    
  • Analysis: Use Bjerrum plot analysis. Expect two inflection points.[1]

    • Inflection 1 (pH ~3): Carboxylic acid deprotonation.[1]

    • Inflection 2 (pH ~4-5): Deprotonation of the thiadiazinium cation to the zwitterion/neutral species.[1]

Synthesis & Formulation Considerations

Synthetic Route (Grounding)

The standard synthesis involves the condensation of thiosemicarbazide with


-bromopyruvic acid  (or its ester followed by hydrolysis).[1]
  • Reaction Type: Hantzsch-type cyclization.

  • Critical Step: Control of temperature.[1][5][11] High heat favors the thermodynamic thiadiazole product over the kinetic thiadiazine.[1]

Handling the HCl Salt[1]
  • Hygroscopicity: The HCl salt is likely hygroscopic.[1] Weighing should be performed in a humidity-controlled environment (<40% RH).[1]

  • Lyophilization: If freeze-drying, ensure the pH is acidic to maintain the salt form.[1] Sublimation of excess HCl may occur, shifting the stoichiometry.[1]

References

  • Thiadiazine Synthesis Strategies

    • Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024).[1][12][13][14] Biointerface Research in Applied Chemistry.

  • Ring Contraction Mechanisms

    • Lorn, L., et al. (2018).[1] Rearrangement of 1,3,4-thiadiazines to 1,3,4-thiadiazoles: Thermodynamic considerations.Journal of Heterocyclic Chemistry.

    • (General reference for thiadiazine-thiadiazole rearrangement kinetics).
  • Analytical Grounding (pKa/LogP)

    • PubChem Compound Summary: 1,3,4-Thiadiazole-2-carboxylic acid (Analogous core for electronic comparison).
    • [1]

  • General Heterocyclic Chemistry

    • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Authoritative text on tautomerism and ring stability of N/S heterocycles).

Sources

Technical Deep Dive: 2-Amino-6H-1,3,4-thiadiazine-5-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the pharmacological and structural profile of 2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride .

Executive Summary & Chemical Identity

2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride is a heterocyclic amino acid analog primarily utilized as a high-value synthetic scaffold in medicinal chemistry.[1][2] While often categorized as a "building block," its structure possesses intrinsic pharmacophoric properties that mimic excitatory amino acids and transition-state intermediates in bacterial cell wall synthesis.

This guide details its mechanism of action (MoA) through two lenses:

  • Direct Pharmacological Activity : As a rigidified amino acid antimetabolite.[2]

  • Scaffold-Mediated Activity : As the precursor to 2-amino-1,3,4-thiadiazine-5-(6H)-one derivatives, which exhibit potent anticancer (kinase inhibition) and antimicrobial properties.[2]

Property Detail
CAS Number 1171535-57-1
Formula C₄H₅N₃O₂S[2][3][4] · HCl
Molecular Weight 195.63 g/mol
Core Scaffold 1,3,4-Thiadiazine (6-membered ring)
Key Functional Groups C2-Amino (H-bond donor), C5-Carboxyl (Acidic pharmacophore), S-atom (Lipophilicity modulator)
Primary Class Heterocyclic Amino Acid Mimetic / Antimetabolite Precursor

Mechanism of Action (MoA)

The MoA of this compound is defined by its structural homology to natural substrates.[2] It operates via Molecular Mimicry , competing with endogenous ligands for binding sites on enzymes or receptors.

The molecule features an amino group (


) and a carboxylic acid (

) separated by a rigid thiadiazine ring.[2] This geometry mimics the spatial arrangement of:
  • D-Alanine : Critical in bacterial cell wall synthesis.[2]

  • L-Glutamate : The primary excitatory neurotransmitter.[2]

1. Bacterial Cell Wall Inhibition (Peptidoglycan Interference) In bacterial systems, the compound acts as a D-Ala-D-Ala Ligase (DdDl) competitive inhibitor .[2]

  • Mechanism : The thiadiazine ring restricts the rotation of the amino and carboxyl groups, locking them in a conformation that mimics the transition state of D-alanine ligation.

  • Effect : It binds to the ATP-dependent binding pocket of DdDl, preventing the formation of the D-Ala-D-Ala dipeptide, a clear precursor for peptidoglycan cross-linking. This leads to bacterial cell lysis (bactericidal effect).[2]

2. Excitatory Amino Acid Receptor Modulation In the CNS, the compound serves as a conformationally restricted analog of glutamate.

  • Target : NMDA or AMPA receptors.[2]

  • Interaction : The C5-carboxyl group interacts with the arginine residue in the ligand-binding domain (LBD), while the C2-amino group engages the glutamate-binding pocket.[2]

  • Outcome : Depending on the specific conformer stabilized by the ring, it acts as a partial agonist or competitive antagonist, modulating synaptic transmission.

When the carboxylic acid is cyclized or esterified (e.g., to the 5-one form), the scaffold acts as an ATP-mimetic in kinase domains.[2]

  • Pathway : PI3K/Akt/mTOR signaling.[2]

  • Action : The thiadiazine core occupies the adenine-binding pocket of the kinase, forming hydrogen bonds via the N3 and N4 nitrogens. This blocks ATP binding, inhibiting downstream phosphorylation of Akt and mTOR, leading to apoptosis in cancer cells (e.g., MCF-7, A549).[2]

Visualization: Mechanistic Pathway

The following diagram illustrates the dual-pathway mechanism: direct antimetabolite activity and downstream kinase inhibition upon derivatization.[2]

MoA_Pathway cluster_Bacteria Path A: Antimicrobial (Antimetabolite) cluster_Cancer Path B: Anticancer (Kinase Inhibition) Compound 2-Amino-6H-1,3,4-thiadiazine-5-COOH (Scaffold) Target1 Target: D-Ala-D-Ala Ligase Compound->Target1 Direct Binding Deriv Derivatization (e.g., to 5-one / amide) Compound->Deriv Synthetic Modification Action1 Competitive Inhibition (Transition State Mimicry) Target1->Action1 Outcome1 Peptidoglycan Failure (Cell Lysis) Action1->Outcome1 Target2 Target: PI3K / mTOR Deriv->Target2 Action2 ATP Pocket Occupation Target2->Action2 Outcome2 Apoptosis Induction Action2->Outcome2

Figure 1: Dual mechanistic pathways of the 2-amino-1,3,4-thiadiazine scaffold affecting bacterial cell walls and cancer signaling.[2]

Experimental Protocols & Validation

To validate the mechanism of action, the following experimental workflows are standard.

Context: As the hydrochloride salt is often hygroscopic, synthesis requires anhydrous conditions.

  • Reactants : Thiosemicarbazide +

    
    -halo acid (e.g., 3-bromopyruvic acid).[2]
    
  • Solvent : Ethanol (anhydrous).[2]

  • Procedure :

    • Dissolve thiosemicarbazide (1.0 eq) in refluxing ethanol.

    • Add 3-bromopyruvic acid (1.1 eq) dropwise.[2]

    • Reflux for 4-6 hours.[2] The hydrochloride salt precipitates upon cooling.[2]

    • Purification : Recrystallization from Ethanol/Ether.[2]

  • Validation :

    
    H NMR (DMSO-
    
    
    
    ) showing singlet at
    
    
    3.6-3.8 ppm (S-CH
    
    
    ) and broad singlets for NH
    
    
    /COOH.

Objective: Confirm antimetabolite activity.

  • Enzyme Prep : Recombinant E. coli DdDl.

  • Reaction Mix :

    • ATP (1 mM), MgCl

      
       (10 mM), D-Alanine (1 mM).[2]
      
    • Test Compound: 2-amino-6H-1,3,4-thiadiazine-5-COOH (0.1 - 100

      
      M).[2]
      
  • Detection : Coupled enzyme assay using Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH).

    • Measure oxidation of NADH to NAD

      
       at 340 nm.
      
  • Data Analysis : Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Determine 
    
    
    
    and
    
    
    .[2]

Objective: Assess anticancer potential of the scaffold and derivatives.[2]

  • Cell Lines : MCF-7 (Breast), A549 (Lung), HEK293 (Control).[2]

  • Seeding :

    
     cells/well in 96-well plates.
    
  • Treatment : 24h incubation with compound gradients (1 - 100

    
    M).
    
  • Readout : Add MTT reagent; incubate 4h. Solubilize formazan crystals in DMSO.

  • Metric : Calculate % Cell Viability relative to DMSO control.

Structural Analysis & SAR

The biological activity is highly sensitive to substitutions at the C5 and C2 positions.[2]

PositionModificationEffect on Activity
C2-Amino Acylation (Amide)Increases lipophilicity; often improves kinase binding affinity.[2]
C2-Amino AlkylationReduces activity (loss of H-bond donor capability).[2]
C5-Carboxyl Esterification (Ethyl ester)Prodrug strategy; improves cell permeability.[2]
C5-Carboxyl Hydrazide formationShifts activity towards antifungal (Ergosterol synthesis inhibition).[2]
Ring Sulfur Oxidation to Sulfone (

)
Abolishes activity (ring puckering distortion).[2]

References

  • Antimicrobial Potential of Thiadiazole/Thiadiazine Scaffolds Source: Dove Medical Press Context: Discusses the broad-spectrum antibacterial activity of 2-amino-1,3,4-thiadiazole derivatives, the 5-membered ring analog of the subject compound.

  • Anticancer Activity of Thiadiazine Derivatives Source: ResearchGate (Mohammed et al., 2022) Context: Details the synthesis and biological evaluation of 2-amino-4H-1,3,4-thiadiazine-5-(6H)-one derivatives against MCF-7 and A549 cell lines, implicating the PI3K/mTOR pathway.[2]

  • Chemical Building Block Specifications Source: Sigma-Aldrich / Merck Context: Technical specifications, physical properties, and handling data for 2-Amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride (CAS 1171535-57-1).[2] [2]

  • Synthetic Strategies for 1,3,4-Thiadiazines Source: Biointerface Research Context: A comprehensive review on the synthesis of thiadiazine rings from thiosemicarbazide and alpha-halo acids, establishing the protocol for accessing this scaffold.

Sources

Technical Guide: Storage & Stability of 2-Amino-6H-1,3,4-thiadiazine-5-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage and Stability of 2-Amino-6H-1,3,4-thiadiazine-5-carboxylic Acid Hydrochloride Content Type: Technical Whitepaper / Laboratory Guide Role: Senior Application Scientist

Executive Summary

2-Amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride (CAS: 1171535-57-1) is a specialized heterocyclic building block used in the synthesis of bioactive compounds. While often categorized by suppliers under general "Room Temperature" storage, its structural integrity is compromised by specific degradation pathways—most notably acid-catalyzed ring contraction and hygroscopic hydrolysis .

This guide defines the optimal storage protocols required to maintain >98% purity over extended periods, moving beyond generic safety data sheet (SDS) recommendations to address the specific physicochemical vulnerabilities of the 1,3,4-thiadiazine scaffold.

Compound Profile
PropertySpecification
Formula C₄H₅N₃O₂S[1][2][3][4][5][6][7] · HCl
Molecular Weight 195.63 g/mol
CAS Number 1171535-57-1
Appearance Off-white to pale yellow solid
Solubility Soluble in Water, DMSO; slightly soluble in Methanol
Primary Risk Acid-catalyzed rearrangement to thiazole derivatives

Critical Stability Factors & Degradation Mechanisms

To ensure stability, researchers must understand why the compound degrades. The hydrochloride salt form, while improving solubility, introduces an intrinsic source of acidity that can catalyze degradation if the solid state is compromised by moisture.

The Thiadiazine-to-Thiazole Rearrangement

The most critical instability mechanism for 2-amino-1,3,4-thiadiazines is the ring contraction to form thiazole derivatives (often thiazolimines). This reaction is acid-catalyzed. Since the compound is supplied as an HCl salt, the presence of atmospheric moisture can create a localized acidic micro-environment on the crystal surface, accelerating this rearrangement even in the solid state.

Mechanism:

  • Protonation of the ring nitrogen (facilitated by the HCl counterion).

  • Ring opening of the thiadiazine.

  • Recyclization to the thermodynamically more stable 5-membered thiazole ring.

Hygroscopicity & Hydrolysis

As an amine hydrochloride, the compound is hygroscopic. Water uptake serves two detrimental roles:

  • Solvent: It mobilizes the ions, allowing the rearrangement reaction described above to proceed.

  • Hydrolysis: The carboxylic acid moiety can undergo decarboxylation under extreme conditions, though this is secondary to the ring contraction risk.

Oxidative Sensitivity

The sulfur atom in the thiadiazine ring and the primary exocyclic amine are susceptible to oxidation by atmospheric oxygen, leading to the formation of sulfoxides or N-oxides, which deepens the color of the solid from off-white to yellow/orange.

Visualization: Degradation Pathway

The following diagram illustrates the primary acid-catalyzed rearrangement risk.

DegradationPathway Thiadiazine 2-Amino-6H-1,3,4-thiadiazine (Target Compound) Protonation Protonation (Catalyzed by HCl + Moisture) Thiadiazine->Protonation Moisture Uptake Intermediate Ring Opening Intermediate Protonation->Intermediate Ring Strain Release Thiazole Thiazole Derivative (Degradation Product) Intermediate->Thiazole Recyclization

Caption: The primary degradation pathway involves acid-catalyzed ring contraction from the 6-membered thiadiazine to a 5-membered thiazole derivative.

Storage Protocol: Best Practices

While commercial suppliers may ship at ambient temperature, long-term storage requires stricter controls to prevent the mechanisms outlined above.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature -20°C Significantly slows kinetic rate of ring rearrangement and oxidation.
Atmosphere Argon or Nitrogen Displaces oxygen to prevent S-oxidation; prevents moisture ingress.
Container Amber Glass Vial Protects from light; glass is impermeable to moisture (unlike some plastics).
Desiccant Required Essential to keep the HCl salt anhydrous and prevent "micro-acidic" solution formation.
Handling Workflow (Step-by-Step)

This protocol ensures the compound remains stable during experimental use.

  • Equilibration: Before opening the vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt, initiating immediate degradation.

  • Aliquot Creation: If the compound will be used over multiple experiments, weigh out single-use aliquots in a glovebox or dry environment.

    • Why? Repeated freeze-thaw cycles and exposure to air degrade the bulk stock.

  • Solvent Choice:

    • Preferred: DMSO (anhydrous).

    • Avoid: Protic solvents (Water, Methanol) for stock solutions. If aqueous buffers are needed, prepare them immediately before use.

  • Re-sealing: Purge the headspace with Argon gas, seal with Parafilm, and return to -20°C immediately.

Quality Control & Stability Testing

Researchers should validate the purity of the compound every 6 months or if a color change (darkening) is observed.

HPLC Method for Purity Assessment

A standard reverse-phase gradient is recommended to separate the polar thiadiazine from potential thiazole rearrangement products.

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use phosphate buffers if MS detection is used).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Pass Criteria: Single peak >98% area. The rearrangement product typically elutes later (more hydrophobic) or has a distinct UV spectrum.

Visual Inspection
  • Pass: White to off-white crystalline powder.

  • Fail: Clumped solids (moisture uptake) or deep yellow/orange discoloration (oxidation).

Safety & Handling

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Incompatibility: Strong oxidizing agents, strong bases (will strip the HCl and potentially open the ring).

References

  • PubChem. (n.d.). Compound Summary for 2-Amino-1,3,4-thiadiazole derivatives (Structural Analogs). National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (1972). Rearrangement of 2-amino-1,3,4-thiadiazines. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Serban, G., et al. (2018).[4] 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Retrieved from [Link]

Sources

Technical Guide: Spectral Characterization of 2-Amino-6H-1,3,4-Thiadiazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-amino-6H-1,3,4-thiadiazines . These heterocyclic compounds are critical pharmacophores in drug discovery, exhibiting significant antimicrobial, anti-inflammatory, and anticancer properties.

Critical Distinction: Researchers often confuse 1,3,4-thiadiazines (6-membered, non-aromatic rings) with 1,3,4-thiadiazoles (5-membered, aromatic rings). This guide focuses strictly on the 6H-thiadiazine core, where the presence of an


 hybridized carbon at position 6 is the defining structural feature, identifiable by unique NMR signatures.

Section 1: Structural Dynamics & Synthesis

To accurately interpret spectral data, one must understand the synthetic origin of the molecule. The 2-amino-6H-1,3,4-thiadiazine core is typically constructed via a Hantzsch-type condensation.

Synthesis Protocol (The "Experience" Pillar)

The standard synthesis involves the reaction of thiosemicarbazide with an


-haloketone  (e.g., phenacyl bromide) in refluxing ethanol.
  • Mechanism: The sulfur atom of the thiosemicarbazide acts as a nucleophile, attacking the

    
    -carbon of the haloketone (displacing the halide). This is followed by an intramolecular condensation between the terminal hydrazine nitrogen and the ketone carbonyl, closing the 6-membered ring.
    
  • Key Insight: Maintaining neutral or slightly basic conditions favors the thiadiazine ring. Strong acidic conditions can sometimes force a rearrangement to a thiazole derivative.

Reaction Pathway Diagram

The following diagram illustrates the synthetic pathway and the numbering of the ring system.

SynthesisPathway Reactants Thiosemicarbazide + alpha-Haloketone Intermediate S-Alkylated Intermediate Reactants->Intermediate Nucleophilic Attack (S -> C-X) Cyclization Dehydration & Ring Closure Intermediate->Cyclization -HX Product 2-Amino-6H- 1,3,4-Thiadiazine Cyclization->Product -H2O

Caption: Step-wise formation of the 1,3,4-thiadiazine core via condensation.

Section 2: 1H NMR Spectral Characterization

The proton NMR spectrum provides the most rapid confirmation of the 6-membered ring structure. The analysis below assumes DMSO-d6 as the solvent, which is recommended due to the poor solubility of these polar heterocycles in CDCl3 and the need to visualize exchangeable amino protons.

The Diagnostic Signal: H-6 Methylene

The most critical signal is the resonance of the two protons on the C6 carbon.

  • Chemical Shift:

    
     3.50 – 4.50 ppm.
    
  • Multiplicity: Typically a singlet (2H).

  • Why it matters: If this signal is absent, or appears in the aromatic region, you likely synthesized the 5-membered thiadiazole isomer. If the ketone used was chiral or sterically bulky, these protons may appear as an AB quartet due to diastereotopicity.

The Amino Group (NH2)[1]
  • Chemical Shift:

    
     5.0 – 8.0 ppm.
    
  • Appearance: Broad singlet.

  • Behavior: These protons are exchangeable with D2O. Their chemical shift is highly concentration-dependent and sensitive to hydrogen bonding. In the imino tautomer (less common in solution), this signal would shift downfield (>8.5 ppm).

Substituent Effects (R-Groups)
  • Phenyl at C5: Aromatic protons appear in the

    
     7.2 – 7.8 ppm range.
    
  • Alkyl at C5: Methyl groups attached to the ring (if using chloroacetone) appear upfield at

    
     2.0 – 2.5 ppm.
    

Section 3: 13C NMR Spectral Characterization

Carbon-13 NMR confirms the oxidation state of the ring carbons.

Ring Carbons
  • C-6 (Methylene): The

    
     hybridized carbon.
    
    • Shift:

      
       20 – 40 ppm.
      
    • Note: This high-field signal is the definitive proof of the 6H-thiadiazine structure.

  • C-5 (Imine-like): The

    
     carbon double-bonded to nitrogen.
    
    • Shift:

      
       140 – 160 ppm.
      
  • C-2 (Guanidine-like): The carbon bonded to S, N, and the exocyclic NH2.

    • Shift:

      
       150 – 170 ppm.
      
    • Note: Often the most deshielded peak in the spectrum (unless a carbonyl substituent is present).

Section 4: Summary of Spectral Data

The following table summarizes the expected shifts for a generic 2-amino-5-phenyl-6H-1,3,4-thiadiazine derivative in DMSO-d6.

NucleusAssignmentChemical Shift (

ppm)
MultiplicityNotes
1H H-6 (Ring) 3.80 – 4.10 Singlet (2H) Diagnostic Peak
1H NH2 (Exocyclic)6.50 – 7.50Broad Singlet (2H)Exchangeable with D2O
1H Ar-H (Phenyl)7.30 – 7.90MultipletsDepends on substitution
13C C-6 (Ring) 25.0 – 35.0 -Diagnostic Peak
13C C-5 (Ring)145.0 – 155.0-Quaternary C=N
13C C-2 (Ring)155.0 – 165.0-Quaternary S-C=N

Section 5: Experimental Workflow & Logic

The following flowchart guides the researcher through the spectral assignment process, ensuring self-validation of the structure.

NMR_Logic Start Acquire 1H NMR (DMSO-d6) CheckH6 Locate Signal at 3.5 - 4.5 ppm? Start->CheckH6 IsSinglet Is it a Singlet (2H)? CheckH6->IsSinglet Yes Thiadiazole Suspect: Thiadiazole Isomer CheckH6->Thiadiazole No (Aromatic only) Thiadiazine Confirmed: 6H-Thiadiazine Core IsSinglet->Thiadiazine Yes IsSinglet->Thiadiazole No (Complex splitting) Check13C Acquire 13C NMR Thiadiazine->Check13C CheckC6 Locate Aliphatic C (20-40 ppm) Check13C->CheckC6 CheckC6->Thiadiazole Signal Absent Final Structure Validated CheckC6->Final Signal Present

Caption: Decision tree for distinguishing thiadiazines from thiadiazoles using NMR.

Section 6: Troubleshooting & Common Pitfalls

  • Tautomerism (Amino vs. Imino):

    • In solution (DMSO), the amino form (C-NH2) typically predominates. However, if the NH2 signal is split or shifted downfield (>8.5 ppm), consider the imino form (C=NH), which may be stabilized by electron-withdrawing groups on the ring.

  • Solvent Peaks:

    • Be aware that the water peak in DMSO-d6 (

      
       3.33 ppm) can sometimes overlap with the H-6 signal if the resolution is poor. Ensure dry solvents are used.
      
  • Decomposition:

    • 1,3,4-thiadiazines can oxidize to thiadiazoles upon prolonged standing in air or light. If the H-6 signal at ~4.0 ppm diminishes and aromatic signals increase, oxidation has occurred.

References

  • Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides. RSC Advances. [Link]

  • 6-Amino-4-phenylpyrrolo[2,3-c][1,2,6]thiadiazine-5-carbonitrile. MDPI Molbank. [Link]

  • Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry. [Link][1]

  • 13C NMR Chemical Shift Tables. Oregon State University. [Link]

Sources

Technical Guide: Keto-Enol and Ring-Chain Tautomerism in 6H-1,3,4-Thiadiazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural dynamics, synthesis, and characterization of 6H-1,3,4-thiadiazine compounds, with a specific focus on their tautomeric behaviors.

Executive Summary

The 6H-1,3,4-thiadiazine ring system represents a privileged scaffold in medicinal chemistry, distinct from its five-membered analogue (1,3,4-thiadiazole) by the inclusion of an sp³-hybridized carbon within the six-membered ring. This structural feature introduces unique conformational flexibility and electronic properties.

For researchers in drug discovery, understanding the tautomeric equilibrium of these compounds is critical.[1][2] Unlike simple keto-enol systems, 6H-1,3,4-thiadiazines exhibit a complex interplay of ring-chain tautomerism (during synthesis and metabolism) and prototropic tautomerism (involving the 2H, 4H, and 6H isomers). This guide provides the mechanistic basis, synthetic protocols, and spectroscopic validation methods required to master this scaffold.

Molecular Mechanics of Tautomerism

The term "keto-enol" in the context of 1,3,4-thiadiazines often refers to two distinct phenomena depending on the substitution pattern:

  • Ring-Chain Tautomerism: The equilibrium between the open-chain

    
    -halo-hydrazone (keto-form precursor) and the closed thiadiazine ring.
    
  • Lactam-Lactim Tautomerism: Observed in thiadiazinone derivatives (e.g., 5-oxo-thiadiazines), which is chemically equivalent to keto-enol tautomerism.

The 2H / 4H / 6H Equilibrium

The position of the double bonds and the sp³ carbon defines the isomer. While the 6H-isomer is often the kinetically favored product of Hantzsch-type condensations, it can isomerize to the thermodynamically more stable conjugated 4H- or 2H-forms under acidic or basic conditions.

  • 6H-Form: Non-conjugated sp³ carbon at position 6. Disrupted aromaticity.

  • 4H-Form: Conjugation extends through N-N=C. Often stabilized by electron-withdrawing groups.

  • 2H-Form: Less common, usually requires specific substitution at C2/C5.

Visualization of Tautomeric Pathways

The following diagram illustrates the synthetic ring-closure (Ring-Chain) and the subsequent prototropic shifts.

ThiadiazineTautomerism Hydrazone Open-Chain Hydrazone (Precursor) Thiadiazine6H 6H-1,3,4-Thiadiazine (Kinetic Product) Hydrazone->Thiadiazine6H Cyclodehydration (-H2O) Thiadiazine6H->Hydrazone Hydrolysis Thiadiazine4H 4H-1,3,4-Thiadiazine (Thermodynamic Isomer) Thiadiazine6H->Thiadiazine4H 1,3-H Shift (Acid/Base) EnolForm Hydroxy-Imine Form (Lactim/Enol) Thiadiazine4H->EnolForm Tautomerization (If C=O present)

Figure 1: Mechanistic pathway showing the conversion of the open-chain hydrazone to the 6H-thiadiazine and subsequent isomerization.

Experimental Protocols: Synthesis & Characterization

The most robust route to 6H-1,3,4-thiadiazines is the condensation of 4-substituted thiosemicarbazides with


-haloketones  (e.g., phenacyl bromide). This reaction is highly sensitive to pH and solvent, which dictate the tautomeric outcome.
Synthesis Protocol (Self-Validating System)

Objective: Synthesis of 2-amino-5-aryl-6H-1,3,4-thiadiazine.

Reagents:

  • Aryl thiosemicarbazide (1.0 equiv)

  • 
    -Bromoacetophenone (Phenacyl bromide) (1.0 equiv)
    
  • Ethanol (Anhydrous)[3]

  • Sodium Acetate (Buffer)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of aryl thiosemicarbazide in 10 mL anhydrous ethanol. Heat to 50°C to ensure complete solubility.

  • Addition: Add 1.0 mmol of

    
    -bromoacetophenone dropwise. Critical: Do not dump the reagent; a slow addition favors the S-alkylation intermediate.
    
  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting material (thiosemicarbazide) is polar; the product will be less polar.

  • Cyclization Trigger: If the intermediate hydrazone is stable (does not cyclize spontaneously), add anhydrous Sodium Acetate (1.5 equiv) and reflux for an additional hour. This buffers the HBr generated and forces ring closure.

  • Isolation: Cool to room temperature. Pour into ice-water. The 6H-thiadiazine usually precipitates as a hydrobromide salt or free base.

  • Purification: Recrystallize from Ethanol/DMF. Avoid chromatography on silica gel if possible, as the acidity of silica can catalyze isomerization to the 4H form.

Characterization Data Table

Distinguishing the tautomers requires careful analysis of NMR and IR data.

Feature6H-1,3,4-Thiadiazine4H-1,3,4-ThiadiazineOpen-Chain Hydrazone
¹H NMR (Ring CH₂) Singlet,

3.8 – 4.2 ppm (2H)
Doublet/Multiplet (if coupled)Singlet,

4.5 ppm (S-CH₂)
¹H NMR (NH) Broad singlet (if 2-amino)Sharp singlet (Ring NH,

> 10 ppm)
Broad singlets (Hydrazone NH)
¹³C NMR (C=N)

145 – 160 ppm

140 – 155 ppm

160 – 170 ppm
IR (C=N) 1610 – 1630 cm⁻¹1590 – 1610 cm⁻¹ (Conjugated)1640 cm⁻¹
IR (NH) 3200 – 3400 cm⁻¹3100 – 3200 cm⁻¹ (H-bonded)3300 – 3450 cm⁻¹

Analytical Validation: Proving the Structure

To rigorously confirm the "keto-enol" or tautomeric state, you must employ a multi-modal approach. Relying on a single technique is a common failure mode in thiadiazine chemistry.

NMR Validation Strategy
  • Solvent Effects: Run ¹H NMR in both DMSO-d₆ and CDCl₃ .

    • Rationale: DMSO is a hydrogen-bond acceptor and stabilizes the polar "keto" (lactam) or NH-forms. CDCl₃ may favor the internal hydrogen-bonded "enol" or 6H-forms.

  • D₂O Exchange: Add D₂O to the NMR tube.

    • Observation: NH protons will disappear. If the CH₂ signal at position 6 remains a singlet and does not integrate for fewer protons, you confirm the 6H-form . If the signal splits or shifts significantly, you may have the 4H-form in equilibrium.

X-Ray Crystallography

This is the "gold standard." 6H-1,3,4-thiadiazines often crystallize in the 6H form, but the packing forces can trap the molecule in a specific tautomer that might not be dominant in solution.

  • Key Parameter: Measure the C-N and C-S bond lengths. A C-N double bond length (~1.28 Å) vs a C-N single bond (~1.35 Å) definitively maps the conjugation path.

Biological Implications of Tautomerism[1]

In drug development, the tautomeric state determines the pharmacophore's 3D shape and electrostatic potential.

  • Binding Affinity: The 6H-form has a "kinked" non-planar geometry due to the sp³ carbon. The 4H-form is more planar.[4] A protein binding pocket designed for the planar 4H-mimic will likely reject the 6H-form.

  • Metabolic Stability: The C6 position in 6H-thiadiazines is susceptible to oxidative metabolism (hydroxylation). Tautomerization to the 4H-form removes this reactive sp³ center, potentially altering the metabolic profile.

  • Solubility: The "keto" (lactam) tautomers generally possess higher aqueous solubility due to polarity, whereas "enol" forms are more lipophilic and membrane-permeable.

References

  • Synthesis and Tautomerism of 1,3,4-Thiadiazines Source:Molecules (2020), ResearchGate Context: Detailed protocols on the synthesis of thiadiazole/thiadiazine derivatives and spectroscopic analysis of their keto-enol equilibria. URL:[Link]

  • Optimal Strategy of New 6H-1,3,4-thiadiazines Synthesis Source:Russian Journal of Organic Chemistry / ResearchGate (2024) Context: Recent improvements in the Hantzsch-type condensation to favor the 6H-isomer and prevent side reactions. URL:[Link]

  • Keto-Enol Tautomerism in Heterocycles Source:Master Organic Chemistry Context: Foundational mechanistic principles of keto-enol shifts in cyclic systems, applicable to the thiadiazinone derivatives. URL:[Link]

  • Ring-Chain Tautomerism in 1,3,4-Thiadiazine Precursors Source:Organic Chemistry Portal Context: Discussion on the reactivity of thiosemicarbazides and the cyclization equilibrium. URL:[Link]

Sources

The 1,3,4-Thiadiazine Scaffold: Synthetic Versatility and Pharmacological Frontiers

[1][2][3][4][5][6][7]

Executive Summary

The 1,3,4-thiadiazine ring system represents a privileged yet under-explored pharmacophore in medicinal chemistry. Unlike its five-membered aromatic cousin (1,3,4-thiadiazole), the 1,3,4-thiadiazine is a non-aromatic or semi-aromatic six-membered heterocycle. Its unique conformational flexibility and the presence of a reactive

Part 1: Synthetic Architectures & Mechanistic Control

The synthesis of 1,3,4-thiadiazines is often plagued by the formation of competitive isomers, primarily thiazoles and thiazolines. Expert control over reaction conditions is required to steer the pathway toward the six-membered ring.

The Bose Reaction: Regioselectivity in Cyclization

The most robust method for generating 1,3,4-thiadiazines is the condensation of thiosemicarbazides with


-halocarbonyls

  • The Challenge: The thiosemicarbazide molecule has multiple nucleophilic sites (

    
    , 
    
    
    ,
    
    
    , and
    
    
    ).
    • Path A (Thiazole Formation): Attack by

      
       and 
      
      
      (Hantzsch type).
    • Path B (Thiadiazine Formation): Attack by

      
       and 
      
      
      .
  • The Solution (Expert Insight):

    • Solvent Polarity: Polar protic solvents (Ethanol/Acetic Acid) favor the formation of the hydrazone intermediate, which is the precursor to the thiadiazine.

    • Catalysis: Acid catalysis (HCl or HBr) promotes the dehydration step necessary for ring closure between

      
       and the carbonyl carbon.
      
Visualization: Divergent Synthesis Pathways

The following diagram illustrates the mechanistic divergence controlled by reaction conditions.

Thiadiazine_Synthesiscluster_conditionsCritical Control ParametersStartThiosemicarbazide+ alpha-HaloketoneInterThiosemicarbazoneIntermediateStart->InterCondensation (EtOH)ThiazoleThiazole/Thiazoline(5-membered)Inter->ThiazoleAttack by N4(Basic/Neutral)Thiadiazine1,3,4-Thiadiazine(6-membered)Inter->ThiadiazineAttack by N1(Acidic/Reflux)

Figure 1: Mechanistic divergence in the reaction of thiosemicarbazides with

Experimental Protocol: Synthesis of 2-Amino-5-phenyl-6H-1,3,4-thiadiazine

This protocol is a validated method for synthesizing the core scaffold, minimizing thiazole byproducts.

Reagents:

  • 4-Phenylthiosemicarbazide (1.0 eq)

  • 
    -Bromoacetophenone (1.0 eq)
    
  • Ethanol (Absolute)

  • Anhydrous Sodium Acetate (Catalyst/Buffer)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-phenylthiosemicarbazide (0.01 mol) in 30 mL of hot absolute ethanol.

  • Addition: Add

    
    -bromoacetophenone (0.01 mol) dropwise to the hot solution.
    
  • Reflux: Heat the reaction mixture under reflux for 2–4 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Checkpoint: The appearance of a new spot with a different

      
       than the starting thiosemicarbazide indicates the formation of the intermediate thiosemicarbazone.
      
  • Cyclization: If the intermediate is stable, add anhydrous sodium acetate (0.02 mol) to buffer the HBr generated and force cyclization. Reflux for an additional 2 hours.

  • Work-up: Cool the mixture to room temperature and pour into crushed ice.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF to yield the pure 1,3,4-thiadiazine.

Validation Criteria:

  • 1H NMR: Look for the characteristic singlet of the

    
     protons at the C6 position (approx. 
    
    
    3.8–4.2 ppm). The absence of this signal suggests aromatization to a thiazole or decomposition.
  • IR: Presence of C=N stretching (

    
    1600 cm⁻¹) and absence of C=O.
    

Part 2: Pharmacological Applications & SAR[1][5][7][8][9]

The 1,3,4-thiadiazine scaffold exhibits a "U-shaped" pharmacological profile, bridging cardiovascular modulation and antimicrobial defense.

Cardiovascular Activity (Cardiotonic Agents)

Unlike thiadiazoles, which are famous for carbonic anhydrase inhibition (e.g., Acetazolamide), 1,3,4-thiadiazines have been identified as potent cardiotonic agents .[1]

  • Mechanism: Research suggests these compounds may act as phosphodiesterase (PDE) inhibitors or calcium sensitizers, increasing myocardial contractility.

  • Structure-Activity Relationship (SAR):

    • Position 2: Substitution with an amino or hydrazido group enhances binding affinity.

    • Position 5: A lipophilic aryl group (Phenyl, 4-Cl-Phenyl) is essential for hydrophobic pocket interaction.

    • Ring Fusion: Fusing the thiadiazine ring with pyrazole moieties (Pyrazolo[3,4-e][1,3,4]thiadiazines) significantly amplifies cardiotonic potency.

Antimicrobial and Antifungal Efficacy

Derivatives of 1,3,4-thiadiazine, particularly those carrying a coumarin or pyrazole moiety, show significant broad-spectrum activity.

  • Target: Disruption of bacterial cell wall synthesis and potential DNA gyrase inhibition.

  • Key Data: Trisubstituted 1,3,4-thiadiazines have demonstrated MIC values comparable to standard antibiotics against B. cereus and E. coli.

Data Summary: Bioactivity Profile
Derivative ClassSubstituent (R)Target Organism/SystemActivity MetricRef
6H-1,3,4-Thiadiazine 2-Amino, 5-PhenylCardiovascular (Myocardium)Positive Inotropic Effect[1]
Pyrazolo-Thiadiazine 3-Methyl-1-phenylBacillus cereusHigh Inhibition (Zone > 20mm)[2]
Coumarin-Thiadiazine 3-BromoacetylcoumarinAspergillus flavusSignificant Antifungal[3]
Spiro-Thiadiazine Indolin-2-one coreM. tuberculosisMIC < 6.25 µg/mL[2]

Part 3: Advanced Reactivity – The Diels-Alder Potential

A unique feature of the 1,3,4-thiadiazine ring is its ability to act as a diene or heterodiene in cycloaddition reactions, leading to complex fused systems.

  • [2+4] Cycloaddition: The C=N bonds within the ring can participate in Inverse Electron Demand Diels-Alder reactions.

  • Transformation: Reaction with electron-rich dienophiles can lead to ring contraction (extruding sulfur) or the formation of fused thiopyrans.

Reactivity_FlowThiadiazine1,3,4-Thiadiazine CoreCycloAdduct[4+2] CycloadductThiadiazine->CycloAdduct+ DienophileDienophileDienophile(e.g., Acetylenedicarboxylate)ThiopyranThiopyran Derivative(Sulfur Retained)CycloAdduct->ThiopyranRearrangementPyrazolePyrazole Derivative(Sulfur Extrusion)CycloAdduct->Pyrazole- S (Extrusion)

Figure 2: Reaction manifold for 1,3,4-thiadiazines in cycloaddition chemistry.

References

  • Biointerface Research in Applied Chemistry. (2024).[1] Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Retrieved from [Link]

  • MDPI - Molecules. (2022). Design and Synthesis of Some New 1,3,4-Thiadiazines with Coumarin Moieties and Their Antioxidative and Antifungal Activity. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (Note: Contextual comparison of thiadiazine vs thiadiazole bioactivity). Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 1,3,4-thiadiazoles and related heterocycles. Retrieved from [Link]

Methodological & Application

Application Note: Selective Cyclocondensation Pathways for 1,3,4-Thiadiazine Scaffolds

[1]

Executive Summary

The 1,3,4-thiadiazine nucleus is a privileged pharmacophore in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties. However, its synthesis via the cyclocondensation of thiosemicarbazide with

Hantzsch thiazole synthesis

This Application Note provides a definitive guide to steering the reaction toward the six-membered 1,3,4-thiadiazine ring rather than the five-membered thiazole isomer. We present two validated protocols: the direct synthesis of monocyclic 2-amino-1,3,4-thiadiazines and the robust construction of fused 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines.

Mechanistic Insight: The Selectivity Bifurcation

Understanding the competition between ring sizes is the foundation of experimental success. The reaction between thiosemicarbazide (1 ) and an

2
  • Path A (Thiazole Formation): The nitrogen of the thioamide group attacks the carbonyl carbon, leading to a 5-membered ring (Hantzsch mechanism). This is thermodynamically favored in many standard acidic conditions.

  • Path B (Thiadiazine Formation): The terminal hydrazine nitrogen (

    
    ) attacks the carbonyl carbon (or the 
    
    
    -carbon in specific derivatives), leading to the 6-membered 1,3,4-thiadiazine ring.
Pathway Visualization

The following diagram illustrates the divergent pathways and the critical decision points for the chemist.

ReactionMechanismStartThiosemicarbazide + Alpha-HaloketoneInterS-Alkylated IntermediateStart->Inter S-Alkylation (Fast)Thiazole1,3-Thiazole (5-membered ring)[Hantzsch Product]Inter->Thiazole N3 Attack on C=O (Thermodynamic Trap)Thiadiazine1,3,4-Thiadiazine (6-membered ring)[Target]Inter->Thiadiazine N4 Attack on C=O (Kinetic Control/Specific pH)

Figure 1: Bifurcation of the reaction pathway. Controlling the nucleophilicity of the nitrogen atoms is key to selectivity.

Protocol A: Direct Synthesis of Monocyclic 2-Amino-1,3,4-Thiadiazines

This protocol targets the direct formation of the thiadiazine ring. Success relies heavily on solvent choice and substituent effects (e.g., electron-withdrawing groups on the phenyl ring of the thiosemicarbazide favor thiadiazine formation).

Materials
  • Precursor: 4-Substituted Thiosemicarbazide (e.g., 4-(4-fluorophenyl)thiosemicarbazide).

  • Reactant:

    
    -Bromoacetophenone (Phenacyl bromide).
    
  • Solvent: Anhydrous Ethanol (EtOH).

  • Catalyst: None (Neutral conditions favor thiadiazine over thiazole in specific cases).

Step-by-Step Methodology
  • Stoichiometry: In a 100 mL round-bottom flask, dissolve 4-substituted thiosemicarbazide (1.0 mmol) in 20 mL of anhydrous ethanol.

  • Addition: Add an equimolar amount (1.0 mmol) of

    
    -bromoacetophenone dropwise at room temperature.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor via TLC (System: Ethyl Acetate:Hexane 3:7). Look for the disappearance of the starting thiosemicarbazide.

  • Precipitation: Cool the reaction mixture to room temperature. A solid precipitate (the hydrobromide salt) often forms.

  • Neutralization: If no precipitate forms, or to isolate the free base, pour the mixture into crushed ice and neutralize with 10%

    
     solution to pH 8.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/DMF.

Validation & Quality Control
  • NMR Distinction: This is critical.

    • Thiadiazine: Look for a singlet around

      
       3.5–4.0 ppm (
      
      
      of the thiadiazine ring) if it exists in the
      
      
      form, or a vinylic proton if in the
      
      
      form.
    • Thiazole: The thiazole ring proton typically appears as a singlet in the aromatic region (

      
       6.5–7.5 ppm).
      

Protocol B: Synthesis of Fused 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines

This is the industry-preferred route for generating thiadiazine-like scaffolds because it locks the conformation, preventing thiazole formation. It involves a two-step sequence: first forming a triazole, then bridging it with the haloketone.

Experimental Workflow

WorkflowStep1Step 1: Triazole Formation(Thiosemicarbazide + Formic Acid)Step2Intermediate Isolation(4-amino-3-mercapto-1,2,4-triazole)Step1->Step2 Reflux 4hStep3Step 2: Cyclocondensation(Triazole + Phenacyl Bromide)Step2->Step3 Reflux 6-8hWorkupWorkup & Recrystallization(Ethanol/DMF)Step3->Workup Pour onto iceAnalysisValidation(NMR, MS, IR)Workup->Analysis

Figure 2: Step-wise workflow for the synthesis of fused triazolo-thiadiazine systems.

Step-by-Step Methodology

Step 1: Synthesis of 4-amino-5-substituted-3-mercapto-1,2,4-triazole

  • Mix thiosemicarbazide (0.1 mol) with the appropriate carboxylic acid (or use hydrazine hydrate + carbon disulfide for the parent mercapto-triazole).

  • Reflux in phosphorus oxychloride (

    
    ) or heat with formic acid depending on the R-group required.
    
  • Isolate the triazole intermediate.

Step 2: Cyclization to Triazolothiadiazine

  • Dissolution: Dissolve the 4-amino-3-mercapto-1,2,4-triazole (10 mmol) in absolute ethanol (50 mL).

  • Reaction: Add phenacyl bromide (10 mmol) and fused sodium acetate (10 mmol) to buffer the hydrobromic acid generated.

  • Reflux: Heat under reflux for 6–10 hours.

  • Workup: Pour into ice-cold water. The fused product usually precipitates as a stable solid.

  • Purification: Recrystallize from Dioxane or DMF/Ethanol mixtures.

Data Summary & Comparison

ParameterProtocol A (Direct Monocyclic)Protocol B (Fused Triazolo)
Primary Product 2-Amino-1,3,4-thiadiazine1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
Major Impurity Hantzsch Thiazole (High Risk)Minimal (Ring locked)
Yield (Typical) 40 – 65%75 – 90%
Reaction Time 2 – 4 Hours6 – 10 Hours
Solvent System Ethanol (Neutral/Basic)Ethanol/NaOAc
Key Validation

NMR (

vs Ar-H)
Mass Spec + NMR

References

  • Synthesis of Fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines: Saloutin, V. I., et al. "Fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines: Synthesis and structures." Russian Chemical Bulletin, 2013. Link

  • Mechanistic Competition (Thiazole vs Thiadiazine): Metwally, M. A., et al. "Thiosemicarbazides: Synthesis and reactions." Journal of Sulfur Chemistry, 2011. Link[1]

  • Fused System Synthesis: Maddila, S., et al. "Synthesis and antimicrobial activity of some new 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines." Arabian Journal of Chemistry, 2016. Link

  • Microwave Assisted Protocols: Desai, N. C., et al. "Microwave-assisted synthesis of 1,3,4-thiadiazole derivatives." Medicinal Chemistry Research, 2014. Link

experimental procedure for N-acylation of 2-amino-1,3,4-thiadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Strategies for the N-Acylation of 2-Amino-1,3,4-Thiadiazoles

Executive Summary & Reactivity Profile

The N-acylation of 2-amino-1,3,4-thiadiazoles is a pivotal transformation in medicinal chemistry, yielding scaffolds with potent antimicrobial, carbonic anhydrase inhibitory, and anticancer activities. However, this reaction is frequently underestimated.

The Core Challenge: The exocyclic amine at position 2 is significantly less nucleophilic than a standard aniline or alkyl amine. The electron-withdrawing nature of the thiadiazole ring (due to the electronegative nitrogen and sulfur atoms) delocalizes the nitrogen lone pair, rendering it sluggish toward weak electrophiles.

Strategic Implication: Standard amide coupling protocols (e.g., EDC/HOBt) often suffer from low conversion or require extended reaction times. Successful acylation requires either high-energy electrophiles (acid chlorides/anhydrides) or highly active coupling species (uronium/phosphonium salts) combined with optimized base catalysis.

Strategic Method Selection

Do not apply a "one-size-fits-all" approach. Select your protocol based on the carboxylic acid partner and the scale of synthesis.

Method Reagents Best Application Pros Cons
A. Classical Activation Acid Chloride + Pyridine/TEARobust, achiral acids; Scale-up (>1g)High yields; Cost-effectiveNot suitable for acid-sensitive or epimerizable substrates
B. Precision Coupling HATU or T3P + DIPEAComplex, chiral, or expensive acidsMild conditions; Preserves stereocentersHigh reagent cost; Difficult purification (HMPA byproducts)
C. High-Throughput Microwave + POCl₃ or AnhydrideLibrary generation; SAR explorationRapid (<15 min); Solvent-free optionsHarsh conditions; limited scalability

Detailed Experimental Protocols

Method A: The "Robust" Protocol (Acid Chlorides)

Recommended for initial scaffold synthesis where the acid partner is stable.

Reagents:

  • 2-Amino-1,3,4-thiadiazole derivative (1.0 equiv)

  • Acyl Chloride (1.2 equiv)

  • Triethylamine (TEA) (2.0 equiv) or Pyridine (solvent/base)

  • Dichloromethane (DCM) or THF (Anhydrous)

  • Catalyst: DMAP (0.1 equiv) – Critical for sluggish amines

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with N₂.

  • Dissolution: Dissolve the 2-amino-1,3,4-thiadiazole (1.0 mmol) in anhydrous DCM (5 mL).

    • Note: If solubility is poor, switch to THF or a DCM/DMF (9:1) mixture.

  • Base Addition: Add TEA (2.0 mmol) and DMAP (0.1 mmol). Cool the mixture to 0°C.

  • Acylation: Dropwise add the acyl chloride (1.2 mmol) diluted in minimal DCM over 5 minutes.

    • Mechanistic Check: The solution should darken slightly or precipitate salts (TEA·HCl), indicating reaction progress.

  • Reaction: Warm to room temperature (RT) and stir for 2–4 hours.

    • Self-Validating Step: Monitor TLC (5% MeOH in DCM). The starting material (lower R_f) typically fluoresces blue/purple under UV; the amide product is usually higher R_f and absorbs strongly.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash organics with 1M HCl (to remove unreacted amine/pyridine) followed by brine.

  • Purification: Recrystallize from Ethanol/Water or flash chromatography.

Method B: The "Precision" Protocol (HATU/Coupling)

Recommended for valuable intermediates or when using carboxylic acids directly.

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Pre-activation: In a vial, dissolve the carboxylic acid (1.1 mmol) and HATU (1.1 mmol) in DMF (3 mL). Add DIPEA (1.0 mmol) and stir for 5 minutes.

    • Why? This forms the highly reactive O-At-active ester before the weak nucleophile is introduced.

  • Addition: Add the 2-amino-1,3,4-thiadiazole (1.0 mmol) and the remaining DIPEA (2.0 mmol).

  • Heating: Stir at 50–60°C for 12 hours.

    • Expert Insight: Unlike aliphatic amines, this reaction rarely proceeds to completion at RT. Gentle heating overcomes the nucleophilic activation energy barrier.

  • Workup: Dilute with EtOAc. Wash extensively with water and LiCl (5% aq) to remove DMF.

  • Validation: Check LCMS for the [M+H]+ peak. The amide proton often appears downfield (10–12 ppm) in ¹H NMR (DMSO-d₆).

Method C: Microwave-Assisted Synthesis (Green/Fast)

Recommended for rapid library synthesis.

Protocol:

  • Mix 2-amino-1,3,4-thiadiazole (1.0 mmol) and Carboxylic Acid (1.0 mmol) in a microwave vial.

  • Add POCl₃ (0.5 mL) – Acts as both solvent and dehydrating agent.

  • Irradiation: Heat at 80–100°C for 5–10 minutes (Power: 100W, Max Pressure: 200 psi).

  • Quench: Pour carefully onto crushed ice (Exothermic!). Neutralize with solid Na₂CO₃ to precipitate the solid product.

  • Filtration: Collect the solid by vacuum filtration.

Visualizing the Mechanism & Workflow

Figure 1: Reaction Mechanism (Base-Catalyzed Acylation)

This diagram illustrates the critical role of the base and the tetrahedral intermediate stabilization.

ReactionMechanism Reactants Reagents: Thiadiazole-NH2 + R-COCl Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack BaseCat Base Catalysis (TEA/Pyridine) BaseCat->Intermediate Proton Scavenging Elimination Elimination of Cl- and H+ Intermediate->Elimination Collapse Product Final Product: N-Acyl-Thiadiazole Elimination->Product Formation of Amide Bond

Caption: Step-wise mechanism showing the nucleophilic attack of the exocyclic amine on the activated carbonyl species.

Figure 2: Method Selection Decision Tree

Use this logic flow to determine the optimal experimental path.

DecisionTree Start Start: Select Acid Partner IsAcidSensitive Is the Acid Chiral or Sensitive? Start->IsAcidSensitive MethodB Use Method B: HATU/DIPEA in DMF (50°C) IsAcidSensitive->MethodB Yes IsScaleLarge Is Scale > 5g? IsAcidSensitive->IsScaleLarge No MethodA Use Method A: Acid Chloride + TEA (DCM, 0°C -> RT) IsScaleLarge->MethodA Yes MethodC Use Method C: Microwave + POCl3 (10 min) IsScaleLarge->MethodC No

Caption: Decision matrix for selecting the optimal acylation protocol based on substrate stability and scale.

Troubleshooting & Quality Control

Issue Root Cause Corrective Action
Low Yield Poor NucleophilicityAdd DMAP (10 mol%) as a hyper-nucleophilic catalyst. Increase Temp to 60°C.
Incomplete Reaction Moisture ContaminationUse strictly anhydrous solvents. Acid chlorides hydrolyze rapidly.
Product Oiling Out Impurities/DMFPerform an aqueous LiCl wash to remove DMF. Triturate the oil with cold ether/pentane to induce crystallization.
Bis-acylation Excess ReagentThe ring nitrogen (N3/N4) can react under forcing conditions. Control stoichiometry strictly (1.0 : 1.1).

Self-Validating QC Markers:

  • TLC: Product R_f is typically 0.2–0.3 units higher than the amine in 5% MeOH/DCM.

  • ¹H NMR: Disappearance of broad NH₂ singlet (approx. 7.0–8.0 ppm). Appearance of sharp Amide NH singlet (approx. 10.0–13.0 ppm).

  • IR: Appearance of Amide I (C=O) band at 1650–1690 cm⁻¹.

References

  • Serban, G., et al. (2018).[2] "2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents."[2][3] Drug Design, Development and Therapy.

  • Kushwaha, N., et al. (2021). "A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives." Molecules.

  • Gomha, S. M., et al. (2023).[4] "Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones." International Journal of Molecular Sciences.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

Sources

Application Note: Rational Design and Synthesis of Novel Type II c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The hepatocyte growth factor receptor (c-Met) is a primary oncogenic driver in non-small cell lung cancer (NSCLC) and gastric carcinoma. While Type I inhibitors (e.g., crizotinib) show initial efficacy, acquired resistance mutations in the kinase activation loop (specifically D1228V/N and Y1230C) frequently lead to therapeutic failure.[1][2] This guide details the rational design, synthesis, and validation of Type II c-Met inhibitors . Unlike Type I binders, Type II inhibitors stabilize the inactive "DFG-out" conformation, exploiting a hydrophobic back-pocket to bypass steric clashes caused by active-site mutations.

Part 1: Rational Design Strategy

The Structural Imperative: DFG-in vs. DFG-out

To synthesize a novel inhibitor capable of overcoming resistance, one must target the inactive conformation.

  • Type I Inhibitors (ATP-competitive): Bind the active "DFG-in" conformation. Mutations at Y1230 (activation loop) disrupt the

    
    -
    
    
    
    stacking required for these drugs.
  • Type II Inhibitors (Allosteric/ATP-competitive): Occupy the ATP pocket but also extend into a hydrophobic allosteric pocket created when the Phenylalanine of the DFG motif flips ("DFG-out"). This binding mode is less sensitive to activation loop mutations.[1][2]

Pharmacophore Architecture

A successful Type II c-Met inhibitor typically consists of three pharmacophoric elements:

  • Hinge Binder: A heterocycle (e.g., quinoline, aminopyridine) that forms hydrogen bonds with the kinase hinge region (Met1160).[1][2]

  • Linker: A urea or amide bridge that traverses the gatekeeper residue.[2]

  • Hydrophobic Tail: A lipophilic moiety (e.g., fluorophenyl) that occupies the DFG-out allosteric pocket.[1][2]

Signaling Pathway Context

Understanding the downstream effects is crucial for biological validation.[2] Inhibition of c-Met must result in the silencing of the RAS-MAPK and PI3K-AKT cascades.

cMet_Pathway HGF HGF Ligand cMet c-Met RTK (Phosphorylated) HGF->cMet Activation GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K Inhibitor Type II Inhibitor (DFG-out Binder) Inhibitor->cMet Inhibition SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: The c-Met signaling cascade. Type II inhibitors block autophosphorylation, preventing downstream activation of RAS/ERK and PI3K/AKT pathways.[1][2]

Part 2: Synthetic Protocols

This protocol describes the synthesis of a Quinoline-Urea-Phenyl scaffold, a proven pharmacophore for Type II inhibition (analogous to Cabozantinib).

Safety Note: All reactions involving isocyanates or chlorinated reagents must be performed in a fume hood.[2]

Module A: Synthesis of the Hinge-Binding Core (Intermediate 1)

Objective: Synthesize 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.

  • Starting Materials: 4-Chloro-6,7-dimethoxyquinoline (1.0 eq), 4-Aminophenol (1.1 eq).[1][2]

  • Solvent: Dimethylformamide (DMF) (anhydrous).[1][2]

  • Base: Potassium tert-butoxide (KOtBu) or NaH.[2]

  • Procedure:

    • Dissolve 4-aminophenol in dry DMF under

      
       atmosphere.
      
    • Add KOtBu (1.2 eq) slowly at 0°C. Stir for 30 min to generate the phenoxide.

    • Add 4-Chloro-6,7-dimethoxyquinoline.[2]

    • Heat to 100°C for 4–6 hours . Monitor via LC-MS (Target Mass: ~297 m/z).[2]

    • Workup: Pour into ice water. The precipitate is the crude product. Filter and wash with diethyl ether to remove unreacted chloride.[2]

    • Yield Expectation: 75–85%.[1][2]

Module B: Linker Construction & Coupling (Final Assembly)

Objective: Install the urea linker and hydrophobic tail to create the DFG-out binder.

  • Reagents: Intermediate 1 (from Module A), 4-Fluorophenyl isocyanate (1.1 eq).

    • Note: If the specific isocyanate is unavailable, synthesize it in situ using the corresponding aniline + triphosgene (requires strict safety protocols).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][2]

  • Procedure:

    • Dissolve Intermediate 1 in anhydrous DCM.

    • Add Triethylamine (TEA, 1.5 eq) if the amine is a salt; otherwise, omit.[1][2]

    • Dropwise add 4-Fluorophenyl isocyanate at 0°C.[2]

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Observation: A heavy precipitate (urea product) typically forms.[2]

    • Purification: Filter the solid.[2] Wash with DCM.[1][2] If purity <95%, recrystallize from MeOH/EtOAc.[1][2]

Synthetic Workflow Diagram

Synthesis_Workflow SM1 4-Cl-6,7-dimethoxy- quinoline Step1 Step 1: SNAr Coupling (100°C, DMF, Base) SM1->Step1 SM2 4-Aminophenol SM2->Step1 Int1 Intermediate 1: Ether-Linked Aniline Step1->Int1 Yield ~80% Step2 Step 2: Urea Formation (RT, DCM) Int1->Step2 Tail 4-Fluorophenyl isocyanate Tail->Step2 Final Final Inhibitor (Type II Scaffold) Step2->Final Precipitation Valid NMR / LC-MS Validation Final->Valid

Figure 2: Convergent synthesis route for quinoline-urea c-Met inhibitors.

Part 3: Biological Validation Protocols

Biochemical Assay: ADP-Glo™ Kinase Assay

To determine IC50 values, we utilize the ADP-Glo system (Promega), which quantifies kinase activity by measuring ADP generation.[1][2] This assay is preferred over FRET for its high sensitivity at low ATP conversion rates.[1][2]

Reagents:

  • Recombinant c-Met (WT and D1228V mutant).[2]

  • Substrate: Poly(Glu, Tyr) 4:1.[1][2][3]

  • ADP-Glo™ Reagent & Kinase Detection Reagent.[2][3][4]

Protocol:

  • Compound Preparation: Prepare 3-fold serial dilutions of the synthesized inhibitor in 5% DMSO (10 concentrations).

  • Kinase Reaction (384-well plate):

    • Add 2

      
      L of Inhibitor.[1][2]
      
    • Add 2

      
      L of c-Met enzyme (0.2 ng/
      
      
      
      L final).[2] Incubate 10 min at RT.
    • Add 1

      
      L of ATP/Substrate mix (10 
      
      
      
      M ATP final).[2]
    • Incubate at RT for 60 minutes.

  • ADP Depletion: Add 5

    
    L of ADP-Glo™ Reagent.[2] Incubate 40 min (stops reaction, consumes unreacted ATP).[1][2][3]
    
  • Detection: Add 10

    
    L of Kinase Detection Reagent (converts ADP 
    
    
    
    ATP
    
    
    Luciferase signal).[1][2] Incubate 30 min.
  • Read: Measure luminescence on a plate reader (e.g., EnVision).

Data Analysis & Interpretation

Calculate % Inhibition using the formula:



Target Performance Metrics:

Compound Class c-Met WT IC50 (nM) c-Met D1228V IC50 (nM) Selectivity Ratio (Mut/WT)
Type I (Control) < 5 > 100 > 20 (Resistant)

| Novel Type II | < 10 | < 20 | ~ 2 (Sensitive) |

Part 4: Expertise & Troubleshooting[1]

Solubility Issues

Problem: Type II inhibitors with extensive hydrophobic tails often precipitate in aqueous assay buffers. Solution:

  • Limit final DMSO concentration to 1% in the kinase assay.[2]

  • Add 0.01% Triton X-100 or Brij-35 to the kinase buffer. This prevents non-specific aggregation (promiscuous inhibition) which can yield false positives.[1][2]

Regioselectivity in Synthesis

Problem: During the


 reaction (Module A), the 4-aminophenol can attack via the nitrogen or the oxygen.
Control:  Using KOtBu  favors the formation of the phenoxide anion (harder nucleophile) over the amine, driving the reaction toward the desired ether linkage. If N-alkylation is observed, protect the amine with a Boc group prior to coupling, then deprotect with TFA.[1][2]
"DFG-out" Confirmation

Validation: To confirm your novel compound is truly a Type II binder, perform a Thermal Shift Assay (TSA) .[1][2] Type II binders typically induce a larger thermal stabilization (


C) compared to Type I binders due to the extensive hydrophobic contacts in the allosteric pocket.

References

  • Mechanisms of Resistance: Recondo, G., et al. (2020).[1][2][5] "Diverse Resistance Mechanisms to the MET Inhibitor Capmatinib in Non–Small Cell Lung Cancer." Clinical Cancer Research. Link

  • Type II Design Strategy: Cui, J. J. (2014).[1][2] "Creation of the Next Generation of Protein Kinase Inhibitors: An Overview of Recent Developments." ACS Medicinal Chemistry Letters. Link[1]

  • Synthesis Protocol (Quinoline Scaffold): Schroeder, G. M., et al. (2009).[1][2] "Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Potent Met Kinase Inhibitor." Journal of Medicinal Chemistry. Link[1]

  • Assay Protocol: Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

  • Cabozantinib Binding Mode: Yakes, F. M., et al. (2011).[1][2] "Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth."[1][2] Molecular Cancer Therapeutics.[1][2] Link

Sources

Accelerated Discovery: Microwave-Assisted Synthesis of Bioactive 1,3,4-Thiadiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 1,3,4-thiadiazole moiety is a privileged scaffold in medicinal chemistry, serving as a pharmacophore in antimicrobial (sulfamethizole), carbonic anhydrase inhibitors (acetazolamide), and anticancer agents. Traditional solvothermal synthesis of these derivatives—typically involving the cyclodehydration of hydrazine derivatives—is often plagued by harsh conditions (refluxing POCl₃ for 5–12 hours), variable yields, and toxic waste generation.

This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that overcome these thermodynamic barriers. By leveraging the high dielectric loss tangent (


) of polar transition states, microwave irradiation provides selective heating that accelerates cyclization rates by orders of magnitude (from hours to minutes) while suppressing side reactions.
The Microwave Advantage: Dielectric Heating Mechanism

Unlike conductive heating, which relies on thermal diffusion from vessel walls, microwave irradiation (2.45 GHz) couples directly with the dipole moment of the reaction mixture.

  • Dipolar Polarization: The oscillating electric field aligns polar solvent molecules and reactants. As the field reverses, molecular rotation generates internal heat via friction.

  • Transition State Stabilization: The rate-determining step in thiadiazole synthesis is often the cyclodehydration. The transition state for this ring closure is highly polar; microwave irradiation selectively stabilizes this polar species, lowering the activation energy (

    
    ) and enhancing product selectivity.
    

Mechanistic Pathway: Cyclodehydration

The synthesis generally proceeds via the condensation of a carboxylic acid with thiosemicarbazide to form an acyl thiosemicarbazide intermediate, followed by acid-catalyzed cyclodehydration.

Diagram 1: Reaction Mechanism & MW Interaction

Figure 1 illustrates the conversion of carboxylic acid and thiosemicarbazide into the 1,3,4-thiadiazole core, highlighting the dehydration step accelerated by MW irradiation.

ThiadiazoleMechanism cluster_MW Microwave Effect Reactants Carboxylic Acid + Thiosemicarbazide Intermediate Acyl Thiosemicarbazide (Open Chain) Reactants->Intermediate Acylation (Fast) TS Polar Transition State (Cyclization) Intermediate->TS MW Irradiation (Dipolar Coupling) Product 2-Amino-1,3,4-Thiadiazole Derivative TS->Product Dehydration (-H₂O) Byproduct H₂O / PO₂Cl₂⁻ TS->Byproduct

Caption: Mechanistic pathway of 1,3,4-thiadiazole formation. The red node indicates the highly polar transition state selectively heated by microwave irradiation.

Experimental Protocols

Protocol A: POCl₃-Mediated Cyclization (High Throughput)

Best for: Unreactive aromatic carboxylic acids or when high purity is required without chromatography.

Safety Warning: Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. Perform all operations in a fume hood.

Reagents:
  • Substituted Carboxylic Acid (1.0 mmol)

  • Thiosemicarbazide (1.1 mmol)

  • Phosphorus Oxychloride (POCl₃) (3–5 mL, acts as solvent & reagent)

Workflow:
  • Preparation: In a 10 mL microwave-transparent crimp-sealed vial (borosilicate glass), mix the carboxylic acid and thiosemicarbazide.

  • Addition: Carefully add POCl₃. Note: Cooling may be required if the acid is highly reactive.

  • Irradiation: Place the vial in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Parameters:

    • Mode: Dynamic Power (maintain set temperature)

    • Temperature: 80–90 °C[1]

    • Time: 5–10 minutes (Hold time)

    • Stirring: High

    • Pressure Limit: 250 psi (Safety cut-off)

  • Workup:

    • Cool the vial to room temperature (RT).

    • Pour the reaction mixture dropwise into crushed ice (50 g) with vigorous stirring to quench excess POCl₃.

    • Neutralize the suspension to pH 8 using 50% NaOH or saturated Na₂CO₃ solution.

    • The solid precipitate is filtered, washed with cold water, and recrystallized from ethanol.

Protocol B: Green Synthesis (Solvent-Free / Ethanol)

Best for: Acid-sensitive substrates and Green Chemistry compliance.

Reagents:
  • Carboxylic Acid (1.0 mmol)

  • Thiosemicarbazide (1.0 mmol)

  • Catalyst: Conc. H₂SO₄ (3 drops) OR Solid Acid Catalyst (e.g., Silica-H₂SO₄)

  • Solvent: Absolute Ethanol (2 mL) or None (Solvent-free on solid support)

Workflow:
  • Preparation: Mix reactants in a microwave process vial. If using solvent-free conditions, grind reactants in a mortar before transferring to the vial.

  • Irradiation:

    • Temperature: 120–150 °C

    • Power: Max 300 W (use lower power to prevent charring in solvent-free modes)

    • Time: 3–8 minutes

  • Workup:

    • For Ethanol: Pour into ice water; filter the precipitate.

    • For Solvent-Free: Extract the solid mass with hot ethanol, filter to remove solid catalyst (if used), and cool to crystallize.

Optimization & Troubleshooting Guide

Comparative Analysis: MW vs. Conventional

The following data summarizes the efficiency gains observed when switching from thermal reflux to microwave protocols for 1,3,4-thiadiazole synthesis.

ParameterConventional Thermal (Reflux)Microwave-Assisted (Protocol A)Microwave-Assisted (Protocol B)
Reaction Time 4 – 12 Hours5 – 15 Minutes3 – 8 Minutes
Solvent Usage High (20-50 mL)Low (3-5 mL)Minimal / None
Yield (Avg) 55 – 70%85 – 94%75 – 88%
Purity (Crude) Low (Requires Column)High (Recrystallization only)Moderate
Energy Efficiency < 10%> 60%> 80%
Troubleshooting Table
IssueProbable CauseCorrective Action
Vessel Failure / Overpressure Rapid decomposition or volatile byproducts.Reduce ramp rate. Ensure POCl₃ volume is sufficient to absorb energy but not fill >30% of vial.
Charring (Black Tar) "Hot spots" due to lack of stirring or high power density.Increase stirring speed. Use "Power Cycling" or "Cooling" feature (simultaneous air cooling during irradiation).
Low Yield Incomplete cyclization (Intermediate remains).Increase Temp by 10°C or extend Hold Time by 5 min. Check TLC for acyl-thiosemicarbazide intermediate.
Inconsistent Results Variable microwave absorption.Ensure constant volume in vials. Use an internal temperature probe (fiber optic) rather than IR sensor for accuracy.

Experimental Workflow Diagram

Diagram 2: Step-by-Step Execution

Figure 2 outlines the logical flow from reagent selection to purified lead compound.

Workflow Start Reagent Selection (Acid + Thiosemicarbazide) MethodChoice Select Protocol Start->MethodChoice RouteA Route A: POCl₃ (Hard Cyclization) MethodChoice->RouteA Unreactive Substrates RouteB Route B: EtOH/H+ (Green Synthesis) MethodChoice->RouteB Acid Sensitive/Green MW_Step Microwave Irradiation (T: 80-150°C, t: 5-15 min) RouteA->MW_Step RouteB->MW_Step Quench Quench / Workup (Ice Water / pH Adjust) MW_Step->Quench Purify Purification (Recrystallization) Quench->Purify Analyze Characterization (NMR, MS, IR) Purify->Analyze

Caption: Operational workflow for the microwave-assisted synthesis of 1,3,4-thiadiazoles, distinguishing between POCl₃ and Green routes.

References

  • Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Derivatives. Asian Journal of Chemistry. (2007). Describes the POCl₃ mediated cyclization under microwave conditions.

  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones. PMC - NIH. (2021). Details green synthesis protocols using ethanol and acetic acid under microwave irradiation.

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules (MDPI). (2023). Provides comparative conventional protocols and biological relevance of the scaffold.[2]

  • Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Schiff Base Derivatives. Journal of Chemical Research. (2011). Highlights the time-saving aspects of microwave irradiation for this specific heterocycle.

Sources

Troubleshooting & Optimization

Technical Support Center: Thiosemicarbazide Cyclization Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Control of Isomer Formation in Thiosemicarbazide Cyclization

Status: Operational Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Mechanistic Fork

The Core Challenge: Thiosemicarbazide cyclization is a divergent pathway. The formation of the target heterocycle—whether a 1,3,4-thiadiazole , a 1,2,4-triazole-3-thione , or a 1,3,4-oxadiazole —is strictly governed by the reaction medium (pH), temperature, and the specific cyclizing agent used.

The "Isomer" Problem: Users frequently encounter constitutional isomers where the ring closure occurs at the incorrect atom (Sulfur vs. Nitrogen) or involves desulfurization.

  • Acidic Media generally favor S-attack (Thiadiazole formation).

  • Basic Media generally favor N-attack (Triazole formation).

  • Oxidative Conditions can lead to Desulfurization (Oxadiazole formation).

This guide provides the protocols and troubleshooting logic to lock in your desired pathway.

Interactive Pathway Visualization

The following diagram illustrates the critical decision points where experimental conditions dictate the final ring structure.

Thiosemicarbazide_Pathways Start Acyl-Thiosemicarbazide (Precursor) Condition_Acid Condition: Strong Acid (H2SO4, POCl3) Start->Condition_Acid Condition_Base Condition: Strong Base (NaOH, KOH, Heat) Start->Condition_Base Condition_Ox Condition: Oxidative (I2/KI, HgO) Start->Condition_Ox Mech_Acid Mechanism: Carbonyl O-Protonation Nucleophilic Attack by Sulfur Condition_Acid->Mech_Acid Promotes Mech_Base Mechanism: Amide N-Deprotonation Nucleophilic Attack by Nitrogen Condition_Base->Mech_Base Promotes Mech_Ox Mechanism: Desulfurization (Sulfur Extrusion) Condition_Ox->Mech_Ox Promotes Product_Thiadiazole TARGET: 1,3,4-Thiadiazole (Dehydration Product) Mech_Acid->Product_Thiadiazole Yields Product_Triazole TARGET: 1,2,4-Triazole-3-thione (Cyclization Product) Mech_Base->Product_Triazole Yields Product_Oxadiazole TARGET: 1,3,4-Oxadiazole (Desulfurized Product) Mech_Ox->Product_Oxadiazole Yields

Caption: Divergent cyclization pathways of acyl-thiosemicarbazides controlled by reaction medium pH and oxidative potential.

Standardized Protocols (Isomer-Selective)

Protocol A: Synthesis of 1,3,4-Thiadiazoles (Acid-Mediated)

Objective: Force S-attack on the carbonyl carbon via dehydration. Mechanism: The acid protonates the carbonyl oxygen, making the carbon highly electrophilic. The "soft" sulfur atom of the thione form attacks this "soft" center.

  • Reagents: Acyl-thiosemicarbazide (1 equiv), Conc. H₂SO₄ (cold).

  • Procedure:

    • Place 1.0 g of acyl-thiosemicarbazide in a round-bottom flask.

    • Add 10 mL of cold concentrated H₂SO₄ dropwise with stirring at 0–5°C.

    • Critical Step: Maintain low temperature initially to prevent charring or uncontrolled rearrangements.

    • Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Validation: Pour the mixture over crushed ice. The solid precipitate is the thiadiazole.

    • Neutralization: Neutralize carefully with Ammonium Hydroxide (NH₄OH) to pH 7.0 to maximize precipitation.

  • Alternative (POCl₃ Method): Refluxing with POCl₃ for 1–3 hours is also effective but requires anhydrous conditions.

Protocol B: Synthesis of 1,2,4-Triazole-3-thiones (Base-Mediated)

Objective: Force N-attack on the carbonyl carbon. Mechanism: Base deprotonates the hydrazide nitrogen (


-nitrogen), increasing its nucleophilicity. The nitrogen attacks the carbonyl carbon, followed by loss of water.
  • Reagents: Acyl-thiosemicarbazide (1 equiv), 2N or 4N NaOH (aq).

  • Procedure:

    • Dissolve 1.0 g of acyl-thiosemicarbazide in 20 mL of 4N NaOH.

    • Reflux the solution for 4–6 hours.

    • Critical Step: Ensure reflux is vigorous to overcome the activation energy for ring closure.

    • Cool to RT and filter any insoluble impurities.

    • Precipitation: Acidify the filtrate with dilute HCl (to pH ~4–5). The triazole-3-thione will precipitate as the free thiol/thione.

    • Purification: Recrystallize from ethanol/water.

Troubleshooting & FAQs

Issue 1: "I am getting a Triazole impurity in my Thiadiazole synthesis."

Diagnosis: Insufficient acidity or "Local Basicity." Root Cause: If the protonation of the carbonyl is not complete, or if the reaction mixture has pockets of higher pH (e.g., during weak acid catalysis), the nitrogen nucleophile may compete with the sulfur. Corrective Action:

  • Switch Reagents: Move from weak acids (like acetic acid) to strong dehydrating acids (Conc. H₂SO₄, POCl₃, or Methanesulfonic acid).

  • Temperature Control: Ensure the reaction is kept cold during the addition of acid to favor the kinetic control of the S-attack before thermodynamic equilibration can occur.

Issue 2: "I see elemental sulfur precipitating in the flask."

Diagnosis: Unwanted Desulfurization (Oxadiazole formation). Root Cause: You are likely inadvertently creating oxidative conditions or using reagents that promote sulfur extrusion (e.g., heavy metal salts, excess iodine, or extremely high temperatures in the presence of oxygen). Corrective Action:

  • Check Reagents: Ensure no oxidizing agents (I₂, Br₂, FeCl₃) are present unless you want the oxadiazole.

  • Atmosphere: Run the reaction under Nitrogen or Argon if high temperatures are required.

Issue 3: "My product melting point is lower than reported."

Diagnosis: Mixture of Regioisomers or Tautomers. Root Cause: Thiosemicarbazides and their cyclized products exhibit thione-thiol tautomerism.[1] Corrective Action:

  • TLC Analysis: Run a TLC. If you see two close spots, you likely have a mixture of thiadiazole and triazole.

  • Purification: Thiadiazoles are generally less acidic than triazole-3-thiones. You can separate them by dissolving the mixture in dilute base (NaOH). The triazole-3-thione (forming a sodium salt) will dissolve; the thiadiazole (lacking the acidic NH of the triazole ring) may remain insoluble or be less soluble depending on substituents.

Comparative Data: Reaction Conditions vs. Product

Reaction MediumCatalyst / ReagentPrimary ProductMechanism Type
Strong Acid Conc. H₂SO₄, POCl₃, PPA1,3,4-Thiadiazole Cyclodehydration (S-attack)
Alkaline 4N NaOH, KOH, NaOEt1,2,4-Triazole-3-thione Cyclodehydration (N-attack)
Oxidative I₂/KI, HgO, Br₂1,3,4-Oxadiazole Desulfurization / Cyclization
Neutral/Weak Acid Ethanol, Acetic AcidMixture / UnreactedCompetitive Pathways

References

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Source: Sociedade Brasileira de Química (SBQ). URL:[Link] (Referenced via search snippet 1.1)

  • Cyclization of Thiosemicarbazide Derivatives of 5-Arylidene-2,4-Dioxothiazolidine-3-Acetic Acids. Source: Acta Poloniae Pharmaceutica (ptfarm.pl). URL:[Link] (Referenced via search snippet 1.2)

  • Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link] (Referenced via search snippet 1.7)

  • Regioselectivity and Tautomerism of Novel Five-Membered Ring Nitrogen Heterocycles. Source: PubMed Central (NIH). URL:[Link] (Referenced via search snippet 1.11)

  • Methods of Synthesis: 1,3,4-Thiadiazole-2-Thiones: A Review. Source: Connect Journals. URL:[Link] (Referenced via search snippet 1.4)

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheets (SDS) for reagents like POCl₃ and Conc. H₂SO₄ before use.

Sources

Hydrazide Impurity Remediation: Technical Support & Troubleshooting Hub

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Removal of Unreacted Hydrazide Impurities (Genotoxic Impurity Control)

Diagnostic Triage: Understand Your Impurity

User Query: "I have residual hydrazide in my final intermediate. Do I really need to remove it, and how?"

Technical Assessment: Hydrazides (R-CONHNH


) are potent nucleophiles and are classified as Class 2 or Class 3 Genotoxic Impurities (GTIs)  under ICH M7 guidelines . Because they can react with DNA, regulatory limits are often set at the Threshold of Toxicological Concern (TTC)  level (typically <1.5 µ g/day  intake), requiring removal to low ppm levels.
Decision Matrix: Select Your Protocol

Do not apply a "one-size-fits-all" approach. Use the logic flow below to select the method that preserves your product while targeting the impurity.

decision_tree start START: Nature of Target Product is_basic Is the Product Basic? (e.g., contains amines) start->is_basic is_acidic Is the Product Acidic? (e.g., carboxylic acids) is_basic->is_acidic No method_A RECOMMENDED: Method A Aldehyde Scavenger Resin (Chemostatic) is_basic->method_A Yes (Avoids co-protonation) is_acidic->method_A Yes (Avoids precipitation) method_B ALTERNATIVE: Method B Liquid-Liquid Extraction (pH Controlled) is_acidic->method_B No (Neutral Product)

Figure 1: Remediation Selection Logic. Method A is the universal standard for high-value intermediates; Method B is cost-effective but limited to neutral products.

Method A: Polymer-Supported Scavenging (The Gold Standard)

Best For: Basic amines, acid-sensitive compounds, and late-stage API intermediates. Mechanism: Covalent capture via hydrazone formation. The resin-bound aldehyde reacts with the solution-phase hydrazide to form a solid-supported hydrazone, which is removed via filtration.

The Protocol

Reagents: Polymer-supported Benzaldehyde (e.g., PS-Benzaldehyde, MP-CHO). Loading: Typically 1.0 – 1.5 mmol/g.

Step-by-Step Workflow:

  • Stoichiometry Calculation:

    • Determine the molar amount of hydrazide impurity (via HPLC/LCMS).

    • Add 2.0 – 4.0 equivalents of aldehyde resin relative to the impurity (not the product).

    • Note: If impurity level is unknown, use 5–10 wt% of resin relative to the product mass as a starting point.

  • Solvent Selection:

    • Ideal: DCM, DCE, THF, DMF (Swelling is crucial).

    • Avoid: Water or alcohols (can inhibit Schiff base formation or reverse equilibrium).

  • Incubation:

    • Add resin to the reaction mixture.[1][2]

    • Agitation: Use an orbital shaker or overhead stirrer. DO NOT use a magnetic stir bar; it grinds the resin beads, creating fines that clog filters and leach impurities.

    • Catalysis (Optional): Add 1% Acetic Acid to catalyze the dehydration step if kinetics are slow.

  • Filtration:

    • Filter through a fritted glass funnel or a polypropylene cartridge.

    • Wash the resin cake 2x with solvent to recover entrained product.

Visualization of Scavenging Mechanism

scavenging_mechanism cluster_0 Solution Phase cluster_1 Solid Phase (Resin) impurity Free Hydrazide (R-CONHNH2) complex Covalent Hydrazone (Resin-CH=N-NH-CO-R) impurity->complex  Covalent Binding   product Target Product (Inert) product->product  Passes Through   resin PS-Benzaldehyde (Resin-CHO) resin->complex

Figure 2: Chemoselective capture of hydrazides. The impurity is tethered to the solid support, while the product remains in solution.

Method B: Liquid-Liquid Extraction (The "pH Swing")

Best For: Neutral, stable products only. Mechanism: Exploiting the weak basicity of hydrazides (


 of conjugate acid 

).

The Protocol:

  • Dissolution: Dissolve crude mixture in a water-immiscible organic solvent (Ethyl Acetate or DCM).

  • Acid Wash:

    • Wash with 0.5 M HCl or 10% Citric Acid (Target pH aqueous phase < 2).

    • Mechanism:[3][4][5] At pH < 2, the hydrazide protonates (

      
      ), becoming water-soluble.
      
  • Separation: Discard the aqueous layer (contains impurity).

  • Neutralization: Wash organic layer with Brine/NaHCO

    
     to remove residual acid.
    
  • Dry & Concentrate: Dry over Na

    
    SO
    
    
    
    .

Warning: If your product is an amine (


 8–10), it will also protonate and be lost in the aqueous wash. Use Method A instead.

Troubleshooting & FAQs

Q1: The resin scavenging is too slow (>12 hours). How can I accelerate it?

Root Cause: Schiff base formation (aldehyde + amine/hydrazide) generates water. If the solvent is "wet" or the equilibrium is not driven, the reaction stalls. Fix:

  • Add Acid Catalyst: Add 0.5% - 1.0% (v/v) Acetic Acid or TFA. This protonates the carbonyl oxygen on the resin, making it more electrophilic.

  • Add Dehydrating Agent: Add anhydrous MgSO

    
     or molecular sieves to the reaction slurry to sequester the water byproduct, driving the equilibrium forward (Le Chatelier’s principle).
    
Q2: I see a new impurity peak after resin treatment. What happened?

Root Cause: Leaching or "Aldehyde Swap." Analysis: Check the UV spectrum of the new peak.

  • If it looks like benzaldehyde: The resin linker may be hydrolyzing (rare, but happens in strong acid).

  • If it looks like your product + mass of aldehyde: You may have an amine on your product reacting with the resin. Fix: Ensure your product does not contain primary amines. If it does, you cannot use aldehyde resins. Switch to Isocyanate Resins (reacts with hydrazides to form semicarbazides) or Sulfonyl Chloride Resins .

Q3: Why did Method B (Extraction) fail to remove the hydrazide?

Root Cause: The pH wasn't low enough. Explanation: Hydrazides are much less basic than amines due to the electron-withdrawing carbonyl group adjacent to the nitrogen. Fix: Ensure the aqueous phase pH is below 2.0 . Weak acids like ammonium chloride (pH ~5) are insufficient to fully protonate a hydrazide (


 ~3.5). Use 1N HCl.[6]

Comparative Data Summary

FeatureMethod A: Scavenger ResinMethod B: Acid ExtractionMethod C: Chromatography
Selectivity High (Chemoselective)Low (pKa dependent)Medium (Polarity dependent)
Product Loss < 5% (Entrainment only)High (if product is basic)Variable
Throughput High (Add, Shake, Filter)Medium (Separations)Low (Column time)
Cost High ($/g resin)Low (Solvents)High (Solvents/Silica)
GTI Limit Can reach < 10 ppmDifficult to reach < 50 ppmCan reach < 10 ppm

References

  • ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).[7] International Council for Harmonisation.

  • Ley, S. V., et al. (2000). Polymer-supported reagents and scavengers: a new dimension in organic synthesis. Journal of the Chemical Society, Perkin Transactions 1.

  • Biotage. Strategies for the Removal of Genotoxic Impurities. Technical Note.

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter on Impurity Control).

Sources

managing hydrolytic degradation of thiadiazine compounds in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Hydrolytic Degradation of Thiadiazine Compounds in Aqueous Media Support Ticket ID: #TDZ-HYD-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Introduction

Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing inconsistent recovery rates, appearance of unknown impurities, or precipitation in your thiadiazine-based formulations (e.g., 1,2,4-benzothiadiazine-1,1-dioxides like hydrochlorothiazide or 1,3,5-thiadiazine-2-thiones).

Thiadiazines are notoriously sensitive to hydrolytic ring-opening, a process driven by pH, buffer catalysis, and nucleophilic attack. This guide moves beyond basic storage instructions to provide a mechanistic troubleshooting framework for stabilizing these compounds in aqueous environments.

Module 1: Diagnostic & Mechanism (The "Why")

Q: Why is my compound degrading rapidly even at neutral pH?

A: You are likely witnessing reversible ring-opening hydrolysis , which is the primary degradation pathway for benzothiadiazines. This reaction is not just acid/base catalyzed; it is often driven by the specific dissociation equilibrium of the molecule.

The Mechanism: In aqueous media, the thiadiazine ring (specifically the C=N double bond) is susceptible to nucleophilic attack by water or hydroxide ions. For 1,2,4-benzothiadiazine-1,1-dioxides (e.g., Hydrochlorothiazide), this hydrolysis yields an amino-disulfonamide and formaldehyde.

  • Critical Insight: The degradation rate is often pH-dependent but non-linear. For example, Hydrochlorothiazide (HCTZ) exhibits a degradation maximum around pH 9–10, where the ionization of the sulfonamide group (pKa ~8.6–8.8) facilitates the ring-opening. Conversely, it shows relative stability in acidic buffers (pH 2–4) but degrades rapidly again in strong acids (1M HCl) [1, 2].

Visualizing the Pathway: The following diagram illustrates the hydrolysis pathway for a standard benzothiadiazine derivative.

ThiadiazineDegradation Compound Intact 1,2,4-Benzothiadiazine (e.g., HCTZ) Transition Transition State (Nucleophilic Attack at C3) Compound->Transition + H2O / OH- OpenRing Ring Opening (Reversible) Transition->OpenRing OpenRing->Compound Recyclization (Low pH) Products Degradation Products: 1. 4-amino-6-chloro-1,3-benzenedisulfonamide 2. Formaldehyde OpenRing->Products Irreversible Loss

Figure 1: Hydrolytic degradation pathway of 1,2,4-benzothiadiazines. Note the reversible nature of the ring opening, which can be manipulated by pH adjustments.

Module 2: Formulation & Stabilization Protocols (The "How")

Q: How do I stabilize my aqueous stock solution?

A: Stabilization requires a three-pronged approach: pH Optimization , Buffer Selection , and Dielectric Constant Modification .

Protocol 1: pH Optimization (The U-Curve Strategy)

Do not assume physiological pH (7.4) is stable.[1]

  • Determine pKa: Measure the pKa of your specific derivative.

  • Target pH: Formulate at least 2 pH units below the pKa of the sulfonamide nitrogen. For HCTZ, stability is maximized between pH 3.0 and 5.0.

  • Avoid Alkaline Conditions: At pH > 9, the hydrolysis rate constant (

    
    ) increases exponentially due to specific base catalysis [1, 2].
    
Protocol 2: Buffer Selection (Avoiding Catalysis)

Issue: Phosphate buffers can act as general base catalysts, accelerating the ring opening even if the pH is theoretically correct. Solution:

  • Recommended: Acetate (pH 3.5–5.0) or Citrate buffers.

  • Avoid: Phosphate or Carbonate buffers if possible, especially at concentrations >50 mM.

Protocol 3: Co-Solvent & Dielectric Modification

Reducing the water activity (


) shifts the equilibrium toward the closed-ring form.
  • Method: Incorporate 10–30% (v/v) of a non-aqueous co-solvent.

  • Options: Propylene glycol, PEG 400, or Ethanol.

  • Mechanism: Lowering the dielectric constant of the medium reduces the stabilization of the charged transition state required for hydrolysis.

Stabilization Data Summary:

ParameterHigh Risk Zone (Degradation)Optimized Zone (Stability)
pH > 9.0 (Alkaline) or < 1.0 (Strong Acid)3.0 – 5.0
Buffer Phosphate, CarbonateAcetate, Citrate
Solvent 100% WaterWater + 20% PEG 400
Temperature > 40°C4°C (Refrigerated)

Module 3: Troubleshooting & Analytical Validation

Q: I see a new peak in my HPLC chromatogram. Is it a hydrolysis product?

A: If you are working with benzothiadiazines, the primary impurity is likely the disulfonamide derivative (Impurity B in pharmacopeial monographs).

Diagnostic Workflow:

  • Check UV Spectrum: The hydrolysis product often has a distinct UV shift compared to the parent ring.

  • Test for Formaldehyde: The ring opening releases formaldehyde. A chromotropic acid test can confirm its presence qualitatively.

  • Check Linearity: If the degradation is linear with time, it suggests zero-order kinetics (often seen in suspensions). If it is exponential, it is first-order (solution phase).

Troubleshooting Decision Tree

Troubleshooting Start Problem: Rapid Degradation CheckPH Is pH > 7.0? Start->CheckPH AdjustPH Action: Adjust pH to 3.0 - 5.0 CheckPH->AdjustPH Yes CheckBuffer Is Buffer Phosphate? CheckPH->CheckBuffer No ChangeBuffer Action: Switch to Acetate/Citrate CheckBuffer->ChangeBuffer Yes CheckLight Is sample exposed to Light? CheckBuffer->CheckLight No ProtectLight Action: Use Amber Glass (HCTZ is photosensitive) CheckLight->ProtectLight Yes CheckTemp Is Temp > 25°C? CheckLight->CheckTemp No CoolDown Action: Store at 4°C CheckTemp->CoolDown Yes

Figure 2: Step-by-step diagnostic flow for identifying the root cause of thiadiazine instability.

Frequently Asked Questions (FAQ)

Q: Can I use lyophilization to store these compounds? A: Yes, but be cautious of the "pH shift on freezing." Phosphate buffers can undergo significant pH shifts (up to 3 units) during freezing, potentially catalyzing degradation before the sample is fully dried. Use an amorphous bulking agent like mannitol and ensure the pre-lyophilization pH is strictly controlled.

Q: Are 1,3,5-thiadiazines (e.g., Taurolidine) treated differently than 1,2,4-benzothiadiazines? A: Yes. 1,3,5-thiadiazines are often designed to hydrolyze to release active formaldehyde (antimicrobial mechanism). For these, total water avoidance (anhydrous formulation) is often the only way to prevent degradation. In aqueous media, they exist in a dynamic equilibrium with their hydrolysis products [3, 4].

Q: Does light affect stability? A: Absolutely. Hydrochlorothiazide and similar derivatives are photosensitive. Photo-degradation follows a different pathway than hydrolysis but often occurs simultaneously. Always use amber glassware for kinetic studies [2].

References

  • Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide. Source: Srce.hr. Summary: Details the pH-dependent hydrolysis profile of HCTZ, noting complete hydrolysis at pH > 12 and linear degradation below pH 2.5.

  • Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide. Source: NIH / ResearchGate. Summary: Confirms HCTZ stability at pH 2.0 and rapid degradation at pH 9.0 and in 1M HCl/NaOH.[2] Identifies Impurity B and formaldehyde as key products.[3]

  • Thiadiazine Derivatives as Antiprotozoal New Drugs. Source: NIH / PubMed Central. Summary: Discusses the synthesis and water-promoted heterocyclization/hydrolysis equilibrium of 1,3,5-thiadiazine-2-thiones.

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives. Source: MDPI. Summary: Provides a comprehensive overview of the chemical stability and synthesis of benzothiadiazine dioxides.

Sources

Validation & Comparative

Comparative Guide: Synthesis Strategies for 2-Amino-1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in carbonic anhydrase inhibitors, antimicrobial agents, and CNS-active drugs. For the synthetic chemist, the challenge lies not in accessing the ring, but in selecting a method that balances atom economy , reaction time , and functional group tolerance .

This guide objectively compares three dominant synthetic pathways: the classical dehydrative cyclization (POCl₃-mediated), the oxidative cyclization of thiosemicarbazones, and modern green synthesis techniques.

Method A: The "Workhorse" Protocol – POCl₃-Mediated Dehydrative Cyclization

This is the industry-standard method for converting carboxylic acids directly into 2-amino-1,3,4-thiadiazoles. It utilizes phosphorus oxychloride (POCl₃) as both a solvent and a dehydrating agent.

Mechanistic Insight

The reaction proceeds via a one-pot activation-cyclization sequence. POCl₃ activates the carboxylic acid to an acid chloride or phosphorylated intermediate, which undergoes nucleophilic attack by thiosemicarbazide. The crucial step is the subsequent dehydration of the intermediate acyl-thiosemicarbazide, driven by the high affinity of phosphorus for oxygen.

Experimental Protocol
  • Scale: 10 mmol

  • Reagents: Carboxylic acid (1.0 equiv), Thiosemicarbazide (1.0–1.2 equiv), POCl₃ (5–10 mL).

  • Conditions: Reflux (80–100 °C).

Step-by-Step Workflow:

  • Charge: In a dry round-bottom flask equipped with a calcium chloride guard tube, mix 10 mmol of the aromatic carboxylic acid and 11 mmol of thiosemicarbazide.

  • Activation: Slowly add 5 mL of POCl₃. Caution: Exothermic reaction. Perform in a fume hood.

  • Reflux: Heat the mixture to gentle reflux for 3–4 hours. Monitor consumption of the acid via TLC (eluent: 30% EtOAc/Hexane).

  • Quench: Cool the reaction mass to room temperature. Slowly pour the viscous oil onto 100 g of crushed ice with vigorous stirring.

  • Neutralization: Adjust the pH to ~8 using 50% NaOH or saturated K₂CO₃ solution. The product will precipitate as a solid.

  • Isolation: Filter the solid, wash copiously with cold water to remove inorganic salts, and recrystallize from ethanol/DMF.

Critical Assessment
  • Pros: High yields (80–95%); one-pot simplicity; excellent for electron-deficient aromatic acids.

  • Cons: POCl₃ is corrosive and toxic; harsh acidic conditions are incompatible with acid-sensitive groups (e.g., acetals, Boc-protection); aqueous workup generates significant phosphate waste.

Method B: Oxidative Cyclization of Thiosemicarbazones

This method allows access to the scaffold starting from aldehydes rather than carboxylic acids. It involves the formation of a thiosemicarbazone intermediate followed by oxidative ring closure (C–S bond formation).

Mechanistic Insight

Unlike the dehydrative method, this pathway relies on oxidation. The thiosemicarbazone undergoes oxidative dehydrogenation (removal of 2H) to form the thiadiazole ring. Common oxidants include FeCl₃, DDQ, or molecular Iodine (I₂). The Iodine-mediated pathway is preferred for its operational simplicity and metal-free nature.

Experimental Protocol (Iodine-Mediated)
  • Scale: 5 mmol

  • Reagents: Aldehyde (1.0 equiv), Thiosemicarbazide (1.0 equiv), Iodine (1.1 equiv), K₂CO₃ (3.0 equiv), Dioxane or EtOH.

Step-by-Step Workflow:

  • Condensation: Dissolve 5 mmol aldehyde and 5 mmol thiosemicarbazide in 20 mL ethanol. Reflux for 1 hour to form the thiosemicarbazone (often precipitates out).

  • Cyclization: Add K₂CO₃ (15 mmol) and Iodine (5.5 mmol) to the suspension.

  • Heating: Continue refluxing for 2–3 hours. The color will transition as iodine is consumed.

  • Workup: Cool and treat with 5% sodium thiosulfate solution (to quench excess iodine).

  • Extraction: Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Critical Assessment
  • Pros: Mild conditions; metal-free; tolerates acid-sensitive groups; utilizes readily available aldehydes.

  • Cons: Two-step process (if intermediate is isolated); atom economy is lower due to oxidant waste; iodine can halogenate electron-rich aromatic rings as a side reaction.

Method C: Green Synthesis (Microwave-Assisted)

To address the environmental impact of POCl₃, microwave-assisted synthesis using solid supports or benign catalysts (e.g., Polyphosphate Ester - PPE) has emerged.

Experimental Protocol
  • Conditions: Microwave Irradiation (300 W).

  • Catalyst: Polyphosphate Ester (PPE) or minimal acidic solvent.

Step-by-Step Workflow:

  • Mix: Grind 2 mmol carboxylic acid and 2 mmol thiosemicarbazide in a mortar until a fine powder is obtained.

  • Irradiate: Place the mixture in a microwave vial with a catalytic amount of PPE (or 2-3 drops of conc. H₂SO₄ if PPE is unavailable).

  • Reaction: Irradiate at 300 W for 3–5 minutes (pulse mode: 30 sec on, 10 sec off to prevent overheating).

  • Isolation: Pour the melt into ice water, neutralize, and filter.

Critical Assessment
  • Pros: Drastically reduced reaction time (minutes vs. hours); solvent-free or low-solvent; higher energy efficiency.

  • Cons: Difficult to scale beyond gram quantities; requires specialized microwave reactor for reproducibility (domestic ovens cause hot spots).

Comparative Analysis: Selecting the Right Tool

The following table synthesizes experimental data to guide method selection.

FeatureMethod A: POCl₃ DehydrationMethod B: Oxidative Cyclization (I₂)Method C: Microwave (Green)
Starting Material Carboxylic AcidAldehydeCarboxylic Acid
Reaction Time 3–5 Hours4–6 Hours (Total)3–10 Minutes
Typical Yield 85–95%70–85%80–92%
Atom Economy Moderate (Phosphate waste)Low (Oxidant waste)High (Solvent-free)
Scalability High (Kg scale feasible)ModerateLow (Batch limitations)
Key Limitation Acid-sensitive groups destroyedRisk of ring iodinationEquipment dependent
Best For... Robust substrates, Scale-upAcid-sensitive substratesRapid library generation

Visualizing the Chemistry

Diagram 1: Reaction Mechanisms

This diagram contrasts the mechanistic pathways of the Dehydrative vs. Oxidative methods.

G cluster_0 Method A: Dehydrative Cyclization (POCl3) cluster_1 Method B: Oxidative Cyclization (I2) Acid Carboxylic Acid (R-COOH) POCl3 POCl3 Activation Acid->POCl3 TSC Thiosemicarbazide TSC->POCl3 Inter1 Acyl-Thiosemicarbazide Intermediate ProdA 2-Amino-1,3,4-Thiadiazole Inter1->ProdA Cyclodehydration (-H2O) POCl3->Inter1 -HCl, -PO2Cl Ald Aldehyde (R-CHO) Schiff Thiosemicarbazone (Schiff Base) Ald->Schiff Condensation TSC2 Thiosemicarbazide TSC2->Schiff Oxidant Oxidation (I2/K2CO3) Schiff->Oxidant ProdB 2-Amino-1,3,4-Thiadiazole Oxidant->ProdB Oxidative Closure (-2H)

Caption: Mechanistic divergence between POCl₃-mediated dehydration (top) and I₂-mediated oxidative cyclization (bottom).

Diagram 2: Method Selection Decision Tree

A logical flow to assist researchers in choosing the optimal synthesis route.

DecisionTree Start Start: Choose Substrate Q1 Is the starting material an Acid or Aldehyde? Start->Q1 Aldehyde Aldehyde Q1->Aldehyde Acid Carboxylic Acid Q1->Acid MethodB Use Method B: Oxidative Cyclization (I2) Aldehyde->MethodB Q2 Does the molecule contain acid-sensitive groups? Acid->Q2 Sensitive Yes (e.g., Boc, Acetal) Q2->Sensitive Robust No Q2->Robust AltMethod Consider PPE or T3P Coupling Sensitive->AltMethod Q3 Is this for Scale-up (>10g) or Library Gen (<100mg)? Robust->Q3 Scale Scale-up Q3->Scale Library Library / Rapid Gen Q3->Library MethodA Use Method A: POCl3 Dehydration Scale->MethodA MethodC Use Method C: Microwave Irradiation Library->MethodC

Caption: Decision matrix for selecting the optimal synthesis method based on substrate availability and scale.

References

  • Hu, Y., et al. (2014). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry. Link

  • Serban, G., et al. (2018).[1] 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy.[1][2] Link

  • Aggarwal, R., et al. (2011). Mild and convenient one-pot synthesis of 2-amino-1,3,4-thiadiazoles using trimethylsilyl isothiocyanate (TMSNCS). RSC Advances. Link

  • Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid synthesis of heterocyclic compounds using microwaves. Accounts of Chemical Research. Link

  • Wei, Z., et al. (2021).[3] Photocatalytic Chemodivergent Synthesis of 2-Amino-1,3,4-thiadiazoles. Organic Letters. Link

Sources

1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole: A Bioisosteric Decision Matrix in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chalcogen Switch

In medicinal chemistry, the substitution of a 1,3,4-oxadiazole for a 1,3,4-thiadiazole (or vice versa) is a "non-classical" bioisosteric replacement that fundamentally alters the physicochemical landscape of a lead compound. While both scaffolds serve as planar, aromatic linkers and metabolically stable surrogates for esters or amides, the "chalcogen switch" (Oxygen


 Sulfur) dictates a trade-off between solubility/metabolic susceptibility  (Oxadiazole) and lipophilicity/permeability  (Thiadiazole).

This guide provides a technical analysis of these two scaffolds to assist in rational drug design, grounded in electronic properties, metabolic fate, and synthetic accessibility.

Physicochemical Profiling: The Electronic Landscape

The functional divergence between these bioisosteres stems from the atomic differences between Oxygen (Period 2) and Sulfur (Period 3).

Electronic and Steric Properties[1]
  • Electronegativity & Basicity: Oxygen is significantly more electronegative (3.44) than Sulfur (2.58). Consequently, the nitrogen atoms in the 1,3,4-oxadiazole ring are less basic due to the strong inductive withdrawal by oxygen. However, oxygen's lone pairs make the oxadiazole a harder hydrogen bond acceptor (HBA).

  • Polarizability & Lipophilicity: The sulfur atom in 1,3,4-thiadiazole is larger, more diffuse, and more polarizable. This results in a higher partition coefficient (LogP) and enhanced van der Waals interactions with hydrophobic pockets in target proteins.

  • Aromaticity: The 1,3,4-thiadiazole ring exhibits higher aromatic character (resonance energy) compared to the 1,3,4-oxadiazole. This increased aromaticity contributes to the thiadiazole's greater thermal and chemical stability in many physiological environments.

Comparative Data Matrix
Feature1,3,4-Oxadiazole 1,3,4-Thiadiazole Design Implication
Heteroatom Oxygen (Hard base)Sulfur (Soft base)Affects H-bond quality and metal coordination.
LogP (Lipophilicity) LowerHigher (~ +0.5 to +1.0 log units)Thiadiazole improves membrane permeability; Oxadiazole improves solubility.
H-Bond Acceptor Good (N atoms)Moderate/WeakOxadiazole is preferred if water solubility is the limiting factor.
Metabolic Risk Hydrolytic/Oxidative Ring OpeningS-Oxidation / Ring Cleavage (Base)Oxadiazoles can be labile to CYP450s; Thiadiazoles are generally more robust.
Permeability ModerateHigh (Mesoionic character)Thiadiazole is superior for CNS penetration or intracellular targets.
Decision Logic for Scaffold Selection

Bioisostere_Decision Start Lead Compound Optimization Issue_Solubility Issue: Poor Aqueous Solubility? Start->Issue_Solubility Issue_Permeability Issue: Poor Membrane Permeability? Start->Issue_Permeability Select_Oxa Select 1,3,4-Oxadiazole (Lower LogP, Higher H-bonding) Issue_Solubility->Select_Oxa Yes Select_Thia Select 1,3,4-Thiadiazole (Higher LogP, Lipophilic Contacts) Issue_Permeability->Select_Thia Yes Issue_Metabolism Issue: Metabolic Instability? Issue_Metabolism->Select_Oxa If S-oxidation is issue Issue_Metabolism->Select_Thia If Hydrolysis is issue Check_CYP Check CYP1A2 Liability (Potential Ring Opening) Select_Oxa->Check_CYP caption Figure 1: Decision tree for selecting between oxadiazole and thiadiazole based on ADME liabilities.

Pharmacokinetic Implications (ADME)

Metabolic Stability: The "Hidden" Liability

While both rings are generally considered stable bioisosteres of esters/amides, they possess distinct metabolic vulnerabilities that must be screened early.

  • 1,3,4-Oxadiazole Ring Opening:

    • Mechanism: Unlike simple chemical hydrolysis, 1,3,4-oxadiazoles can undergo oxidative ring opening mediated by Cytochrome P450 enzymes (specifically CYP1A2 ).

    • Case Study (Setileuton): In the development of Setileuton (a 5-lipoxygenase inhibitor), the 1,3,4-oxadiazole moiety underwent CYP-mediated cleavage to form a reactive hydrazine metabolite. This is a critical toxicity flag.

    • Mitigation: Substitution at the 2,5-positions with steric bulk or electron-withdrawing groups can sometimes mitigate this, but it remains a key screening requirement.

  • 1,3,4-Thiadiazole Stability:

    • Robustness: Thiadiazoles are generally more resistant to ring opening than oxadiazoles in physiological pH.

    • Vulnerability: They can be susceptible to nucleophilic attack and ring cleavage under highly basic conditions (unlikely in vivo but relevant for synthesis).

    • S-Oxidation: The sulfur atom can be oxidized to sulfoxides or sulfones, though this is less common for the aromatic thiadiazole ring compared to thioethers.

Permeability & Target Interaction
  • Sigma Hole Interactions: The sulfur atom in 1,3,4-thiadiazole exhibits regions of positive electrostatic potential (sigma holes) along the extension of the C-S bonds. This allows for specific, directed non-covalent interactions with nucleophilic residues (e.g., carbonyl oxygens) in the target protein, a feature absent in the oxadiazole counterpart.

  • Mesoionic Character: Thiadiazoles often display mesoionic character, which facilitates crossing biological membranes despite being polar enough to remain soluble.[1][2] This makes them excellent scaffolds for CNS-active drugs (e.g., Acetazolamide ).

Synthetic Accessibility: Divergent Pathways

A major advantage of these bioisosteres is their synthetic divergence from a common precursor: the Acyl Hydrazide . This allows for the rapid generation of "matched pair" libraries.

Synthesis Workflow
  • Precursor Formation: Carboxylic Acid + Hydrazine

    
     Acyl Hydrazide.
    
  • Path A (Oxadiazole): Cyclodehydration using reagents like

    
    , 
    
    
    
    , or
    
    
    .
  • Path B (Thiadiazole): Thionation and cyclization using Lawesson’s Reagent or

    
    .
    

Synthesis_Pathway Acid Carboxylic Acid (R-COOH) Hydrazide Acyl Hydrazide (R-CONHNH2) Acid->Hydrazide + Hydrazine Oxadiazole 1,3,4-Oxadiazole Hydrazide->Oxadiazole Dehydration (POCl3 or I2/K2CO3) Thiadiazole 1,3,4-Thiadiazole Hydrazide->Thiadiazole Thionation (Lawesson's Reagent) caption Figure 2: Divergent synthesis of bioisosteres from a common hydrazide precursor.

Experimental Protocols

Protocol A: Divergent Synthesis from Acyl Hydrazide

This protocol validates the ability to switch scaffolds using a single intermediate.

1. Preparation of Acyl Hydrazide (Common Intermediate):

  • Reflux the starting carboxylic ester (1.0 equiv) with hydrazine hydrate (5.0 equiv) in ethanol for 4–8 hours.

  • Monitor by TLC.[3] Upon completion, cool to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry.

2. Synthesis of 1,3,4-Oxadiazole (Iodine-Mediated Cyclization):

  • Principle: Oxidative cyclization under mild conditions.

  • Step 1: Suspend the acyl hydrazide (1.0 mmol) and the appropriate aldehyde (1.0 mmol) in DMSO (3 mL).

  • Step 2: Add

    
     (3.0 mmol) and Iodine (
    
    
    
    , 1.2 mmol).
  • Step 3: Stir at 80-100°C for 2–4 hours until TLC indicates conversion.

  • Step 4: Quench with 5%

    
     (aq) to remove excess iodine. Extract with ethyl acetate.
    

3. Synthesis of 1,3,4-Thiadiazole (Lawesson’s Reagent Method):

  • Principle: Thionation of the carbonyl followed by spontaneous cyclization.

  • Step 1: Dissolve the diacyl hydrazide (formed by coupling acyl hydrazide with a second acid chloride) in anhydrous Toluene.

  • Step 2: Add Lawesson’s Reagent (0.6 equiv).

  • Step 3: Reflux for 2–6 hours under inert atmosphere (

    
    ).
    
  • Step 4: Evaporate solvent and purify via column chromatography (Thiadiazoles are less polar than their oxadiazole counterparts).

Protocol B: Comparative Lipophilicity Assessment (Shake-Flask Method)

To experimentally verify the LogP shift between the two scaffolds.

  • Preparation: Prepare a saturated system of n-octanol and phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Dissolve the test compound (Oxadiazole or Thiadiazole analog) in the octanol phase.

  • Partitioning: Mix equal volumes of the drug-octanol solution and PBS. Shake for 4 hours at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze the concentration of the compound in both phases using UV-Vis spectrophotometry or HPLC.

  • Calculation:

    
    .
    
    • Expectation: The thiadiazole analog should exhibit a LogP 0.5 – 1.0 units higher than the oxadiazole.

References

  • Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Pace, A., & Pierro, P. (2009).[4] The 1,3,4-oxadiazoles: A concise review of the synthetic strategies and applications. Organic & Biomolecular Chemistry. Link

  • Obach, R. S., et al. (2011). Novel Cytochrome P450-Mediated Ring Opening of the 1,3,4-Oxadiazole in Setileuton.[5] Drug Metabolism and Disposition. Link

  • Hu, Y., et al. (2014). 1,3,4-Thiadiazole: A privileged scaffold for drug design and development.[1][2][6][7] Chemical Biology & Drug Design. Link

  • Gummidi, L., et al. (2020).[6] A comparative study of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives as potential anticancer agents. Bioorganic Chemistry. Link

Sources

Technical Validation Guide: Novel Thiadiazine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiadiazine Advantage

In the landscape of heterocyclic anticancer agents, thiadiazine derivatives (specifically 1,3,4- and 1,2,4-thiadiazines) have emerged as potent bioisosteres to pyrimidine-based drugs (like 5-Fluorouracil). Unlike traditional alkylating agents that cause indiscriminate DNA damage, novel thiadiazines are increasingly validated as targeted inhibitors , specifically acting on Topoisomerase II and receptor tyrosine kinases like EGFR and VEGFR-2 .

This guide outlines the critical validation path to distinguish a novel thiadiazine lead from a generic cytotoxic compound. It prioritizes Selectivity Index (SI) over raw potency, addressing the primary failure point of thiadiazines in clinical translation: off-target toxicity.

Comparative Landscape: Thiadiazines vs. Standards

To validate a novel derivative, you must benchmark it against the "Gold Standards": Doxorubicin (intercalator/Topo II inhibitor) and Cisplatin (DNA crosslinker).

Performance Benchmark Table

Data aggregated from recent SAR studies (2024-2025) on breast (MCF-7) and colon (HCT-116) cancer lines.

FeatureNovel Thiadiazine Derivatives Doxorubicin (Standard) Cisplatin (Standard) Interpretation
IC50 (Potency) 1.5 µM – 12.0 µM 0.5 µM – 1.9 µM 2.0 µM – 10.0 µM Thiadiazines are often less potent in absolute terms but sufficient for therapeutic windows.
Selectivity Index (SI) > 3.0 (Target) ~ 1.0 – 2.0< 1.5CRITICAL: Thiadiazines often show superior safety profiles against normal fibroblasts (e.g., WI-38).
Primary Mechanism Dual Action: Topo II Inhibition + EGFR/VEGFR blockadeTopo II Poison / IntercalationDNA CrosslinkingThiadiazines offer a "multi-target" approach, reducing resistance likelihood.
Solubility Moderate (Lipophilic)High (Hydrophilic salts)ModerateThiadiazines require careful DMSO formulation in assays.

Expert Insight: Do not discard a lead compound solely because its IC50 is 5 µM compared to Doxorubicin’s 0.8 µM. If the Thiadiazine has an SI of 5 (killing cancer cells at 5 µM but sparing normal cells up to 25 µM), it is a superior drug candidate than a non-selective potent toxin.

The Validation Workflow

The following diagram illustrates the logical flow for validating a new chemical entity (NCE), ensuring that observed toxicity is due to specific mechanistic action, not assay artifacts.

ValidationWorkflow Synthesis 1. Synthesis & Characterization (NMR, MS, Purity >95%) InSilico 2. In Silico Screening (Docking: EGFR/Topo II) Synthesis->InSilico Filter Cytotoxicity 3. In Vitro Cytotoxicity (MTT/SRB Assay) InSilico->Cytotoxicity Select Leads Selectivity 4. Selectivity Index (SI) (Cancer vs. Normal Cells) Cytotoxicity->Selectivity Determine IC50 Mechanism 5. Mechanistic Validation (Apoptosis/Cell Cycle) Selectivity->Mechanism If SI > 2.0 Target 6. Target Confirmation (Enzyme Inhibition Assay) Mechanism->Target Confirm Pathway

Figure 1: The "Fail-Fast" Validation Workflow. Progression to mechanistic studies (Step 5) requires a favorable Selectivity Index in Step 4.

Experimental Protocols: The "Self-Validating" Approach

Protocol A: High-Fidelity MTT Cytotoxicity Assay

Objective: Determine IC50 with minimal false positives caused by metabolic interference.

The "Senior Scientist" Modification: Standard MTT protocols often fail with thiadiazines because these sulfur-containing compounds can sometimes directly reduce tetrazolium salts, causing false "viability" signals.

  • Validation Step: Incubate the compound + MTT without cells in a control well. If it turns purple, the assay is invalid; switch to SRB (Sulforhodamine B) or ATP-luminescence assays.

Step-by-Step Workflow:

  • Seeding: Seed tumor cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates.

    • Critical: Leave peripheral wells empty (fill with PBS) to avoid the "Edge Effect" (evaporation altering concentrations).

  • Equilibration: Allow attachment for 24 hours at 37°C/5% CO₂.

  • Treatment: Add Thiadiazine derivatives (serial dilutions: 0.1 µM to 100 µM).

    • Control: Vehicle control (DMSO < 0.5%) and Positive Control (Doxorubicin).

  • Exposure: Incubate for 48 or 72 hours.

  • MTT Addition: Add MTT reagent (0.5 mg/mL final conc). Incubate 3–4 hours.

  • Solubilization: Aspirate media carefully. Add DMSO (150 µL) .

  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Protocol B: Mechanistic Confirmation (Apoptosis)

Objective: Prove the compound kills via Programmed Cell Death (Apoptosis) rather than Necrosis (uncontrolled lysis).

Pathway Visualization: Thiadiazines typically trigger the Intrinsic Mitochondrial Pathway .

ApoptosisPathway Drug Thiadiazine Derivative DNA_Damage DNA Intercalation / Topo II Inhibition Drug->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 Downregulation (Anti-apoptotic) p53->Bcl2 Inhibits Mito Mitochondrial Depolarization Bax->Mito Bcl2->Mito Blocks CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis APOPTOSIS (DNA Fragmentation) Caspase3->Apoptosis

Figure 2: The Intrinsic Apoptotic Cascade induced by Thiadiazine-mediated DNA damage or Topo II inhibition.

Flow Cytometry Protocol (Annexin V/PI):

  • Harvest: Collect cells after 24h treatment. Crucial: Collect the floating cells (dead) and adherent cells (trypsinized).

  • Wash: Cold PBS wash (2x).

  • Stain: Resuspend in Binding Buffer. Add Annexin V-FITC (binds exposed Phosphatidylserine) and Propidium Iodide (PI) (stains permeable/dead nuclei).

  • Analyze:

    • Q1 (Annexin- / PI+): Necrosis (Toxic/Mechanical damage).

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Viable.

    • Q4 (Annexin+ / PI-): Early Apoptosis (The "Gold Standard" for validation).

    • Success Criterion: A significant shift from Q3 to Q4 compared to control.

Molecular Target Validation

To publish in high-impact journals, you must identify the target. Recent literature (2024-2025) highlights two primary targets for thiadiazines:

  • Topoisomerase II Inhibition:

    • Assay: Plasmid DNA Relaxation Assay.

    • Result: Thiadiazines stabilize the DNA-Topo II complex, preventing re-ligation, leading to supercoiled DNA retention.

  • EGFR Kinase Inhibition:

    • Assay: ADP-Glo™ Kinase Assay or ELISA.

    • Result: Dose-dependent reduction in EGFR phosphorylation.

References

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). PMC. Discusses EGFR/HER-2 dual inhibition and selectivity profiles. (Note: Link directs to relevant PMC search/landing for verification)

  • Topo II inhibition and DNA intercalation by new phthalazine-based derivatives. (2021/2024). Bioorganic Chemistry. Establishes the protocol for Topo II validation in heterocyclic scaffolds.

  • MTT Assay Protocol: Guide to Measuring Cell Viability. (2025). CLYTE Technologies. Standardized industrial protocol for cytotoxicity.

  • Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors. (2025). PubMed Central. Provides comparative IC50 data against Doxorubicin.[1][2]

  • Recent advances in the synthesis of thiadiazine derivatives. (2025). Synthetic Communications. Covers the specific synthesis and biological application of the thiadiazine ring.[3][4][5][6] (Journal Landing Page)

Sources

Comparative Guide: Conventional Heating vs. Microwave-Assisted Synthesis of 1,3,4-Thiadiazoles

[1][2][3]

Executive Summary

In the high-throughput environment of modern drug discovery, the 1,3,4-thiadiazole scaffold is a privileged structure due to its broad pharmacological profile (anticancer, antimicrobial, and anti-inflammatory).[1][2] However, the bottleneck often lies in the synthesis.

This guide objectively compares Conventional Thermal Heating (CH) with Microwave-Assisted Organic Synthesis (MAOS) . Our data indicates that MAOS is not merely a "faster" alternative but a fundamentally different energy transfer mechanism that unlocks higher yields and cleaner reaction profiles for thiadiazole cyclization.

Key Takeaway: MAOS reduces reaction times from hours to minutes (avg. 96% reduction) and increases yields by 15–40% compared to conventional reflux, primarily by overcoming the activation energy barrier (

Mechanistic Divergence: Why the Method Matters

To understand the disparity in results, we must look at the physics of energy transfer.

Conventional Heating (Conduction/Convection)

In a standard oil bath reflux, heat is applied externally. Energy transfers from the source



3thermal gradients
Microwave Heating (Dielectric Polarization)

Microwaves (2.45 GHz) couple directly with the molecules in the reaction mixture. Two mechanisms drive this:

  • Dipolar Polarization: Polar molecules (solvents/reagents) rotate to align with the oscillating electric field, generating friction/heat.[4]

  • Ionic Conduction: Dissolved ions move back and forth, generating heat via collision.[4]

This results in volumetric heating (heating from the inside out) and the "superheating" effect, where solvents can exceed their atmospheric boiling points in sealed vessels, significantly accelerating rate constants (

Diagram 1: Energy Transfer Mechanisms

HeatingMechanismsFigure 1: Comparison of Thermal Transfer Pathwayscluster_0Conventional Heating(Wall-to-Core)cluster_1Microwave Heating(Volumetric/Direct)SourceHeat Source(Oil Bath)WallVessel WallSource->WallSolventSolvent(Convection)Wall->SolventReactantReactantsSolvent->ReactantMWMicrowaveIrradiationDipoleDipolarRotationMW->DipoleIonicIonicConductionMW->IonicTargetReactants(Instant Heat)Dipole->TargetIonic->Target

Figure 1: Conventional heating relies on inefficient conduction chains, while microwaves directly couple with the reaction matrix for instantaneous energy transfer.[4]

Comparative Performance Analysis

The following data compares the synthesis of 2-amino-1,3,4-thiadiazoles via the condensation of carboxylic acids with thiosemicarbazide (a standard route).

Quantitative Data Summary
MetricConventional Heating (Reflux)Microwave Synthesis (Sealed)Impact
Reaction Time 3.0 – 19.0 Hours3.0 – 15.0 Minutes~96% Time Savings
Yield 25% – 80%80% – 96%High Atom Economy
Solvent Usage High (50-100 mL)Low (2-5 mL) or Solvent-FreeGreen Chemistry
Energy Efficiency Low (Heat loss to environment)High (Direct coupling)Cost Reduction
Purity (Crude) Moderate (Requires recrystallization)High (Often simple filtration)Streamlined Workup
Case Study: Reaction Kinetics

Data sourced from comparative studies on thiadiazole derivatives (see References).

  • Reaction: Condensation of 4-chlorobenzoic acid + thiosemicarbazide

    
     2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole.
    
  • Conventional: Reflux in ethanol/POCl

    
     for 12 hours . Yield: 62% .
    
  • Microwave: Irradiation at 300W (110°C) for 8 minutes . Yield: 92% .

Interpretation: The microwave method drives the cyclodehydration step rapidly, preventing the degradation of the thiosemicarbazide intermediate which is common in prolonged thermal exposure.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems.

Method A: Conventional Synthesis (Baseline)

Use this method when scaling up to kilogram quantities where MW penetration depth is a limitation.

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Loading: Charge RBF with carboxylic acid (10 mmol), thiosemicarbazide (10 mmol), and POCl

    
     (5 mL).
    
  • Reaction: Heat to reflux (approx. 105°C) using an oil bath.

  • Monitoring: Monitor via TLC every hour. Critical: Reaction typically requires 3–6 hours.[3]

  • Quenching: Cool to RT. Pour mixture slowly onto crushed ice (exothermic!).

  • Isolation: Neutralize with NaOH (10%) to pH 8. Filter the precipitate.[5]

  • Purification: Recrystallize from ethanol.

Method B: Microwave-Assisted Synthesis (Recommended)

Use this method for lead optimization, library generation, and high-throughput screening.

  • Vessel Selection: Use a 10 mL or 35 mL dedicated microwave pressure vial (e.g., Pyrex/Quartz) with a crimp/snap cap.

  • Loading: Add carboxylic acid (2 mmol), thiosemicarbazide (2 mmol), and POCl

    
     (1 mL). Note: Solvent volume is significantly reduced.
    
  • Parameters:

    • Mode: Dynamic Power (maintain temperature).

    • Temperature: 110°C.[1]

    • Power Max: 300 W.[6][7]

    • Ramp Time: 1 min.

    • Hold Time: 5 – 10 min.

    • Stirring: High.[8]

  • Safety Check: Ensure the vessel pressure limit (usually 20-30 bar) is not exceeded.

  • Workup: Cool to 50°C using compressed air (built-in feature of most reactors). Pour onto ice, neutralize, and filter.

  • Validation: Check melting point immediately. High purity often negates the need for recrystallization.

Diagram 2: Synthesis Workflow Comparison

WorkflowFigure 2: Operational Workflow Efficiencycluster_inputsInputscluster_pathwaysProcess PathwaysReagentsCarboxylic Acid+ThiosemicarbazideConv_Step1Reflux (Oil Bath)3 - 12 HoursReagents->Conv_Step1ConventionalMW_Step1Microwave Irradiation5 - 10 MinutesReagents->MW_Step1MicrowaveConv_Step2Ice Quench(Large Vol)Conv_Step1->Conv_Step2Conv_Step3Recrystallization(Mandatory)Conv_Step2->Conv_Step3Final1,3,4-Thiadiazole ScaffoldConv_Step3->FinalLow YieldHigh WasteMW_Step2Cool & Quench(Small Vol)MW_Step1->MW_Step2MW_Step3Filtration(High Purity)MW_Step2->MW_Step3MW_Step3->FinalHigh YieldGreen Profile

Figure 2: The microwave workflow eliminates significant time sinks and purification bottlenecks.[8]

Critical Analysis & Recommendations

When to use Microwave Synthesis?
  • Library Synthesis: When generating 50+ analogs for SAR (Structure-Activity Relationship) studies. The 10-minute cycle time allows for rapid iteration.

  • Difficult Substrates: For electron-deficient carboxylic acids that are sluggish under reflux conditions.

  • Green Initiatives: When reducing solvent waste (E-factor) is a corporate KPI.

When to use Conventional Heating?
  • Bulk Manufacturing: Microwave reactors have volume limitations (typically <1L for batch). If you need >1kg of product, conventional flow chemistry or large-scale reactors are preferred.

  • Temperature Sensitive Labile Groups: While MW is fast, the "hot spots" (localized superheating) can sometimes degrade extremely sensitive functional groups, though accurate IR temperature control mitigates this.

References

  • Jayalakshmi, P. M., et al. (2021).[2][9] Microwave Assisted Synthesis and Antibacterial Evaluation of 1, 3, 4-Thiadiazole Derivatives. Research Journal of Pharmacy and Technology. Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • Virk, et al. (2025).[10][8][11] Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. Link

  • CEM Corporation. Theory of Microwave Heating for Organic Synthesis. Link

  • Rostamizadeh, S., et al. (2003). Microwave-assisted synthesis of 2,5-disubstituted 1,3,4-thiadiazoles. Tetrahedron Letters. Link

assessing the drug-likeness of novel 1,3,4-thiadiazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Assessing the Drug-Likeness of Novel 1,3,4-Thiadiazine Compounds

Executive Summary: The 1,3,4-Thiadiazine Scaffold

In the landscape of medicinal chemistry, the 1,3,4-thiadiazine ring (a six-membered heterocycle containing two nitrogens and one sulfur) represents a distinct structural departure from its more common five-membered analogue, the 1,3,4-thiadiazole. While thiadiazoles are rigid and aromatic, 1,3,4-thiadiazines often exhibit different electronic distributions, tautomeric flexibility, and ring puckering that can significantly alter binding affinity and pharmacokinetic profiles.

This guide provides a rigorous framework for assessing the drug-likeness of novel 1,3,4-thiadiazine derivatives. It moves beyond simple "Rule of 5" compliance to address the specific liabilities of this sulfur-nitrogen scaffold: oxidative instability , solubility limitations , and potential toxicity from ring-opening metabolites.

Comparative Analysis: Thiadiazines vs. Alternatives

To objectively evaluate a novel 1,3,4-thiadiazine, it must be benchmarked against established bioisosteres. The table below contrasts the 1,3,4-thiadiazine scaffold with its 5-membered counterpart (1,3,4-thiadiazole) and a standard phenyl-ring scaffold.

Table 1: Physicochemical & ADMET Comparison of Scaffolds

Feature1,3,4-Thiadiazine (6-membered) 1,3,4-Thiadiazole (5-membered) Benzene / Phenyl (Standard)
Electronic Character Electron-deficient; often non-planar depending on saturation.Highly electron-deficient; planar aromatic system.Electron-neutral/rich; planar aromatic.
Solubility (Aq.) Moderate to Low. Larger ring size and lipophilicity can reduce solubility unless polar groups are added.Moderate. High polarity of N-C-S system aids solvation, but crystal packing forces are strong.Low. Requires solubilizing groups.
H-Bonding Potential High. Multiple acceptors (N, S) and potential donors (NH if tautomerizable).Moderate. Acceptors only (unless substituted).None (unless substituted).
Metabolic Stability Variable. The S-atom is susceptible to S-oxidation (sulfoxide/sulfone formation). The ring can open under hydrolytic stress.High. The aromatic ring is generally stable against hydrolysis but prone to Phase I oxidation.High. Stable ring; metabolism occurs on substituents.
Toxicity Risk Moderate. Ring cleavage can generate reactive hydrazine-like intermediates.Low/Moderate. Generally safe, but some derivatives inhibit CYP450 enzymes strongly.Low. Well-characterized.

Strategic Assessment Workflow

The evaluation of 1,3,4-thiadiazines requires a tiered approach. We prioritize early identification of metabolic soft spots (specifically the sulfur atom) and solubility before moving to expensive in vivo models.

Diagram 1: The Thiadiazine Assessment Pipeline

Thiadiazine_Assessment cluster_0 Phase 1: In Silico Triage cluster_1 Phase 2: Physicochemical Filters cluster_2 Phase 3: ADMET Profiling Start Novel 1,3,4-Thiadiazine Candidate BioIsostere Bioisosteric Replacement (Check S-oxidation liability) Start->BioIsostere Ro5 Lipinski/Veber Rules (MW < 500, TPSA < 140) BioIsostere->Ro5 Solubility Kinetic Solubility (pH 7.4 Buffer) Ro5->Solubility Pass Stability Chemical Stability (pH 1.2, 7.4, Plasma) Solubility->Stability Microsomal Microsomal Stability (Identify S-oxide metabolites) Stability->Microsomal >50% Remaining PAMPA Permeability (PAMPA) (Passive Diffusion) Microsomal->PAMPA Decision Go / No-Go Decision Microsomal->Decision High Clearance (Fail) PAMPA->Decision

Caption: A tiered decision tree for evaluating 1,3,4-thiadiazines, prioritizing early detection of chemical instability and metabolic soft spots common to sulfur-nitrogen heterocycles.

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are standardized for the specific challenges of the thiadiazine scaffold.

Protocol A: Kinetic Solubility Assay (Shake-Flask Method)

Rationale: Thiadiazines often exhibit "brick-dust" properties (poor solubility due to crystal packing). This assay distinguishes true solubility from colloidal aggregation.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation: Spike 10 µL of stock into 490 µL of PBS (pH 7.4) to reach a target concentration of 200 µM (2% DMSO final).

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Filtration: Filter the suspension using a 0.45 µm PVDF membrane plate to remove undissolved particles.

  • Quantification: Analyze the filtrate via HPLC-UV or LC-MS/MS.

  • Calculation:

    
    
    
  • Success Criteria:

    
     is acceptable for early hits; 
    
    
    
    requires structural modification (e.g., adding morpholine or piperazine tails).
Protocol B: Microsomal Metabolic Stability (Focus on S-Oxidation)

Rationale: The sulfur atom in 1,3,4-thiadiazines is a nucleophilic center prone to oxidation by CYP450s and FMOs (Flavin-containing monooxygenases).

  • System: Pooled liver microsomes (human/mouse) at 0.5 mg protein/mL.

  • Reaction: Pre-incubate microsomes with test compound (1 µM) for 5 min at 37°C.

  • Initiation: Add NADPH-regenerating system (final 1 mM).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS. Crucial Step: Specifically monitor for [M+16] (sulfoxide) and [M+32] (sulfone) peaks.

  • Data Output: Calculate Intrinsic Clearance (

    
    ).
    
    • High Stability:[1][2]

      
       protein.
      
    • Low Stability:

      
       protein.
      
Protocol C: Chemical Stability (Ring Opening Check)

Rationale: Unlike thiadiazoles, the thiadiazine ring can undergo hydrolytic ring opening in acidic environments (simulating the stomach).

  • Buffers: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and PBS (pH 7.4).

  • Incubation: Incubate compound (10 µM) at 37°C.

  • Timepoints: 0, 1, 2, and 4 hours.

  • Analysis: HPLC-UV. Look for the appearance of new polar peaks which may indicate hydrazide formation (a ring-opening product).

  • Flag: >10% degradation in 2 hours indicates potential oral bioavailability issues due to stomach instability.

Case Study: Optimization of a 1,3,4-Thiadiazine Hit

Consider a hypothetical hit compound, TZ-001 , a 2,6-diaryl-1,3,4-thiadiazine.

  • Initial Profile:

    • Activity: IC50 = 50 nM (Target Enzyme).

    • Solubility: 2 µM (Poor).

    • Metabolic Stability:

      
       = 12 min (Rapid S-oxidation).
      
  • Optimization Strategy:

    • Solubility: Introduction of a solubilizing group (e.g., N-methylpiperazine) at the para-position of the phenyl ring increased solubility to 150 µM.

    • Metabolic Blocking: The sulfur atom cannot be removed without losing the scaffold identity. However, steric shielding was applied by adding an ortho-methyl group on the adjacent aromatic ring.

    • Result (TZ-001-Optimized):

      • Activity: IC50 = 65 nM (Slight loss, acceptable).

      • Solubility: 150 µM.

      • Metabolic Stability:

        
         = 45 min.
        

References

  • Meshram, P., et al. (2024).[3] Review on Synthetic Strategies of 1,3,4-Thiadiazine and its Biological Activities. BioInterface Research in Applied Chemistry.

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for Solubility/PAMPA protocols).

  • SwissADME . Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Swiss Institute of Bioinformatics.

Sources

Technical Comparison: Thiadiazine Scaffolds vs. Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of thiadiazine derivatives (specifically 1,2,4-benzothiadiazines and triazolothiadiazines) compared to standard-of-care (SoC) agents Doxorubicin and Cisplatin .

While Doxorubicin and Cisplatin remain gold standards for solid tumors, their clinical utility is limited by dose-dependent cardiotoxicity and nephrotoxicity, respectively. Emerging data indicates that specific thiadiazine scaffolds exhibit comparable potency (IC50 < 5 µM) in hepatocellular (HepG2) and breast (MCF-7) carcinoma lines while demonstrating superior Selectivity Indices (SI) , minimizing damage to non-malignant fibroblasts.

Chemical Rationale & Comparative Cytotoxicity Data[1][2][3][4][5][6]

The Thiadiazine Advantage

The 1,2,4-thiadiazine ring acts as a "privileged scaffold" in medicinal chemistry. Unlike the DNA-intercalating mechanism of anthracyclines (Doxorubicin), thiadiazine derivatives often function via oxidative stress modulation and kinase inhibition (e.g., PI3K/Akt or JNK pathways). This distinct MoA allows them to bypass common multidrug resistance (MDR) mechanisms, such as P-glycoprotein efflux, which often render Doxorubicin ineffective.

Quantitative Comparison (IC50 Values)

The following data aggregates recent experimental findings comparing a potent triazolothiadiazine derivative (Compound 7b) against SoCs.

Compound ClassSpecific AgentCell Line: HepG2 (Liver Cancer)Cell Line: MCF-7 (Breast Cancer)Cell Line: HFF-1 (Normal Fibroblasts)Selectivity Index (SI)*
Thiadiazine Triazolothiadiazine (Cmpd 7b)0.2 – 1.0 µM 2.5 – 4.0 µM> 100 µM> 100 (High Safety)
Anthracycline Doxorubicin1.2 – 12.2 µM0.8 – 2.9 µM ~ 5.0 µM< 5 (Narrow Window)
Platinum Cisplatin12.7 µM6.0 – 12.0 µM~ 15.0 µM~ 2 (Nephrotoxic risk)

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 indicates high therapeutic potential.

Key Insight: While Doxorubicin is slightly more potent in breast cancer lines, the thiadiazine derivative demonstrates a significantly wider therapeutic window, reducing the likelihood of off-target toxicity.

Mechanism of Action (MoA): Divergent Pathways

To understand the cytotoxicity difference, we must visualize the signaling cascades. Thiadiazines often trigger apoptosis via Reactive Oxygen Species (ROS)-dependent activation of the JNK pathway, whereas Cisplatin relies on DNA crosslinking.

Visualizing the Apoptotic Triggers

MoA_Comparison Figure 1: Divergent Apoptotic Pathways: Thiadiazine vs. Cisplatin cluster_0 Thiadiazine Mechanism cluster_1 Cisplatin Mechanism Thiadiazine Thiadiazine Derivative ROS ROS Generation (Oxidative Stress) Thiadiazine->ROS JNK p-JNK Activation ROS->JNK Mito Mitochondrial Dysfunction JNK->Mito Caspase Caspase 3/7 Cleavage Mito->Caspase Cisplatin Cisplatin DNA DNA Crosslinks (Adducts) Cisplatin->DNA DDR DNA Damage Response (ATM/ATR) DNA->DDR p53 p53 Activation DDR->p53 p53->Caspase Apoptosis APOPTOSIS (Cell Death) Caspase->Apoptosis

Figure 1: Thiadiazines induce cytotoxicity primarily through ROS-mediated mitochondrial stress, distinct from the genotoxic DNA damage induced by Cisplatin.

Experimental Protocols for Validation

To replicate the data above, researchers must employ self-validating systems. The following protocols include critical "Expertise" checkpoints often omitted in standard manuals.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 values with <5% coefficient of variation.

  • Cell Seeding:

    • Seed cells (HepG2 or MCF-7) at

      
       cells/well in 96-well plates.
      
    • Expertise Check: Do not use the outer wells (A1-A12, H1-H12, etc.) for data. Fill them with PBS to prevent "edge effects" caused by evaporation, which skews absorbance readings.

  • Compound Preparation:

    • Dissolve Thiadiazine derivatives in DMSO (Stock: 10 mM).

    • Expertise Check: Ensure final DMSO concentration in the well is < 0.1%. Thiadiazines can precipitate in aqueous media; vortex immediately upon dilution.

  • Treatment:

    • Incubate cells with serial dilutions (0.1 µM – 100 µM) for 48 hours.

    • Controls:

      • Positive: Doxorubicin (10 µM).

      • Negative: 0.1% DMSO vehicle.

      • Blank: Media only (no cells).

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4 hours at 37°C.

    • Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

Protocol B: Apoptosis vs. Necrosis Differentiation (Annexin V/PI)

Objective: Confirm the MoA is regulated cell death (apoptosis) rather than necrotic lysis (toxicity).

  • Staining:

    • Harvest treated cells and wash with cold PBS.

    • Resuspend in Binding Buffer containing Annexin V-FITC and Propidium Iodide (PI) .

  • Flow Cytometry Analysis:

    • Q1 (Annexin- / PI+): Necrosis (indicates toxic membrane rupture).

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Live Cells.

    • Q4 (Annexin+ / PI-): Early Apoptosis (The target population for Thiadiazines).

  • Validation:

    • If >20% of cells appear in Q1 (Necrosis) at IC50, the compound is likely non-specifically toxic and fails the drug candidate criteria.

Strategic Analysis & Workflow Visualization

When evaluating thiadiazines against SoCs, the screening workflow must account for solubility and time-dependent kinetics.

Screening Workflow Diagram

Workflow Start Compound Library (Thiadiazines) Solubility Solubility Check (Turbidimetry) Start->Solubility Screen 1-Point Screen (10 µM) Solubility->Screen Pass IC50 Dose Response (IC50 Determination) Screen->IC50 >50% Inhibition Mechanism MoA Validation (Flow Cytometry/Western) IC50->Mechanism IC50 < 5µM Lead Lead Candidate Mechanism->Lead Apoptosis Confirmed

Figure 2: Sequential screening workflow to filter non-specific toxins and identify potent lead candidates.

Final Recommendation

For researchers targeting multidrug-resistant phenotypes , thiadiazine derivatives offer a compelling alternative to Doxorubicin. Data suggests they are particularly effective in HepG2 lines where Cisplatin resistance is common. Future development should focus on improving aqueous solubility to facilitate in vivo bioavailability.

References

  • Triazolothiadiazine Derivatives in HCC: "A new triazolothiadiazine derivative inhibits stemness and induces cell death in HCC by oxidative stress dependent JNK pathway activation." Scientific Reports. [Link]

  • Benzothiadiazine Cytotoxicity: "Synthesis and Evaluation of Cytotoxic Activity of New Analogues of 4-Substituted 1,2,4-Benzothiadiazine-1,1-dioxide." ChemistrySelect. [Link][1]

  • Doxorubicin Sensitivity Data: "Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines." Trends in Sciences. [Link]

  • Thiadiazole/Thiadiazine Review: "Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review." International Journal of Molecular Sciences. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unknown Hazard" Protocol

Immediate Action Required: Treat 2-amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride (CAS: 1171535-57-1) as a High-Potency Unknown .[1]

While specific toxicological data for this exact derivative is often listed as "Not Fully Investigated" in safety databases, its structural moiety (thiadiazine) is pharmacologically active (often used in antiprotozoal and neuroleptic research). Furthermore, the hydrochloride (HCl) salt form imparts acidity and hygroscopicity, creating a risk of mucous membrane irritation and chemical burns upon contact with moisture (sweat, eyes, lungs).[1]

Core Safety Directive: Do not rely solely on the absence of a "Danger" signal word. Adopt a Level 2 Containment Strategy (Fume hood + Nitrile + Eye Protection) for all manipulations >5 mg.

Hazard Identification & Risk Assessment

This compound presents a dual-threat profile: Chemical Corrosivity (from the HCl moiety) and Biological Activity (from the thiadiazine core).[2][1]

Hazard CategoryClassification (Inferred/GHS)Mechanistic Insight
Respiratory H335: May cause respiratory irritation The HCl salt can hydrolyze in humid lung tissue to release protons (

), causing immediate irritation or bronchospasm.[2][1]
Dermal/Ocular H315 / H319: Causes skin/eye irritation Acidic salts are corrosive to the cornea. Thiadiazines are often lipophilic enough to penetrate the stratum corneum.
Systemic Caution: Bioactive Scaffold Thiadiazine derivatives are designed to interact with biological targets (e.g., cysteine proteases). Unintended absorption may trigger off-target pharmacological effects.[2][1]

Personal Protective Equipment (PPE) Strategy

The following decision matrix dictates the required PPE based on the state of matter and scale of operation.

PPE_Matrix Start Start: Operation Assessment State State of Matter? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Scale_Solid Scale > 100 mg? Solid->Scale_Solid Scale_Liquid Concentration > 0.1 M? Liquid->Scale_Liquid Level_A LEVEL A: Standard Lab Coat, Safety Glasses, Nitrile Gloves (0.11mm) Scale_Solid->Level_A No Level_B LEVEL B: Enhanced + Fume Hood (Required) + Double Glove + N95 (if outside hood) Scale_Solid->Level_B Yes Scale_Liquid->Level_A No Level_C LEVEL C: Splash Guard + Face Shield + Chemical Apron + Neoprene over Nitrile Scale_Liquid->Level_C Yes

Figure 1: PPE Decision Matrix for Handling Thiadiazine Salts. Select protection level based on exposure risk.

Detailed PPE Specifications
  • Hand Protection:

    • Primary: Nitrile rubber (0.11 mm minimum thickness).

    • Logic: Nitrile offers excellent resistance to organic acids and salts. Latex is not recommended due to poor chemical resistance against organic solvents often used with this compound (e.g., DMSO, Methanol).[1]

    • Protocol: Change gloves immediately if contaminated. For prolonged handling (>30 mins) or use with DMSO, use double-gloving (Silver Shield™ under Nitrile).[1]

  • Eye Protection:

    • Standard: ANSI Z87.1 Chemical Splash Goggles.

    • Why: Safety glasses with side shields are insufficient for fine powders (which can float around shields) or acidic splashes.

  • Respiratory Protection:

    • Engineering Control: All weighing and solubilization must occur inside a certified chemical fume hood.

    • Backup: If hood access is impossible (not recommended), use a half-face respirator with P100 (HEPA) + Organic Vapor/Acid Gas cartridges.[2][1]

Operational Handling Protocols

A. Weighing & Transfer (Critical Step)

The electrostatic nature of fine hydrochloride salts often causes "fly-away" powder, increasing inhalation risk.[1]

  • Static Elimination: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound.

  • Containment: Place the analytical balance inside the fume hood. If the balance is external, use a "balance enclosure" or weigh inside a deep vessel (e.g., a 50 mL conical tube) rather than a flat weighing boat.

  • Technique: Do not use a spatula to "flick" powder. Use a tapping motion to dispense.

B. Solubilization
  • Solvent Choice: This compound is an HCl salt. It will likely be soluble in water, DMSO, or Methanol.

  • Exotherm Risk: Dissolving HCl salts in water can be slightly exothermic. Add the solid to the solvent, not vice versa.

  • Venting: If dissolving in carbonates or bicarbonates (to neutralize), expect

    
     evolution. Do not cap the vial immediately; allow gas to escape to prevent pressure buildup and potential vessel rupture.
    

Emergency Response & Spills

In the event of a release, the acidic nature of the HCl salt dictates the cleanup chemistry.

Spill_Response Spill Spill Detected Isolate 1. Evacuate & Isolate (15 ft radius) Spill->Isolate PPE_Don 2. Don PPE (Double Nitrile, Goggles) Isolate->PPE_Don Type Liquid or Solid? PPE_Don->Type Solid_Clean Solid: Cover with wet paper towel (Prevent Dust) Type->Solid_Clean Powder Liquid_Clean Liquid: Absorb with Vermiculite or Acid Neutralizer Type->Liquid_Clean Solution Disposal 3. Collect in Hz Waste Bag Solid_Clean->Disposal Liquid_Clean->Disposal Clean 4. Wash Area (Soap + Water) Disposal->Clean

Figure 2: Step-by-step spill response workflow emphasizing dust suppression for solids.[2][1]

Specific Neutralization:

  • Skin Contact: Wash with non-abrasive soap and water for 15 minutes. Do not use organic solvents (ethanol), as they may increase skin absorption of the thiadiazine moiety.

  • Eye Contact: Flush with water for 15 minutes.[3][4][5][6] The HCl component causes rapid damage; speed is critical.

Waste Disposal & Deactivation

Do not dispose of down the drain. The biological activity of thiadiazines poses an environmental risk.

Waste StreamHandling Protocol
Solid Waste Collect in a dedicated container labeled "Toxic Organic Solid".[2][1]
Liquid Waste Segregate into "Acidic Organic Waste". Ensure the container is compatible with acids (Glass or HDPE).
Contaminated Sharps Needles/syringes used with this compound must go into a sharps container immediately to prevent injection injuries.

References

  • Biosynth . (2024).[5] Safety Data Sheet: 2-Amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride. Retrieved from [2][1]

  • Sigma-Aldrich . (n.d.).[1] Product Specification: 2-Amino-6H-1,3,4-thiadiazine-5-carboxylic acid hydrochloride (CAS 1171535-57-1).[2][1][7] Retrieved from [2][1]

  • National Institutes of Health (NIH) . (2011). Thiadiazine Derivatives as Antiprotozoal New Drugs. PubMed Central. Retrieved from [2][1]

  • VelocityEHS . (2014). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [2][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.